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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(5-chloro-1H-pyrrol-2-yl)ethanone: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrrole Scaffold The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in the design of novel therapeutic agents.[2][3] Within this important class of heterocycles, 1-(5-chloro-1H-pyrrol-2-yl)ethanone has emerged as a particularly valuable building block. The presence of a chlorine atom at the 5-position and an acetyl group at the 2-position provides orthogonal points for chemical modification, enabling the rapid generation of diverse molecular libraries for drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile intermediate.

Physicochemical Properties

1-(5-chloro-1H-pyrrol-2-yl)ethanone is a solid at room temperature. While experimentally determined physical properties are not widely published, data for the parent compound, 2-acetylpyrrole, provides a useful reference point. The introduction of a chlorine atom is expected to increase the molecular weight and may influence the melting and boiling points.

Table 1: Physicochemical Properties of 1-(5-chloro-1H-pyrrol-2-yl)ethanone and the Parent Compound 2-Acetylpyrrole

Property1-(5-chloro-1H-pyrrol-2-yl)ethanone2-Acetylpyrrole (for comparison)Source
Molecular Formula C₆H₆ClNOC₆H₇NO[4]
Molecular Weight 143.57 g/mol 109.13 g/mol [4]
CAS Number 80311-19-91072-83-9[5]
Appearance Solid (predicted)Beige Powder/Solid[6]
Melting Point Not reported88 - 91 °C[6]
Boiling Point Not reported220 °C[6]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) (predicted)Soluble in water[6]
Computed XLogP3 1.70.9[4]

Synthesis of 1-(5-chloro-1H-pyrrol-2-yl)ethanone

The most logical and widely applicable method for the synthesis of 1-(5-chloro-1H-pyrrol-2-yl)ethanone is the electrophilic chlorination of 2-acetylpyrrole. The pyrrole ring is highly activated towards electrophilic substitution, with a preference for the 2- and 5-positions.[2][3][7] Since the 2-position is already occupied by the acetyl group, chlorination will selectively occur at the 5-position.

A common and effective reagent for this transformation is N-chlorosuccinimide (NCS).[8][9][10][11][12] NCS is an easy-to-handle solid and provides a source of electrophilic chlorine. The reaction is typically carried out in an aqueous or organic solvent under mild conditions.

Synthesis of 1-(5-chloro-1H-pyrrol-2-yl)ethanone Start 2-Acetylpyrrole Reaction Vessel Reaction Vessel Start->Reaction Vessel Reagent N-Chlorosuccinimide (NCS) Reagent->Reaction Vessel Solvent Aqueous or Organic Solvent Solvent->Reaction Vessel Product 1-(5-chloro-1H-pyrrol-2-yl)ethanone Reaction Vessel->Product Electrophilic Aromatic Substitution

Caption: Proposed synthetic workflow for 1-(5-chloro-1H-pyrrol-2-yl)ethanone.

Experimental Protocol: Chlorination of 2-Acetylpyrrole with NCS

Disclaimer: This is a generalized protocol based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

Materials:

  • 2-Acetylpyrrole

  • N-Chlorosuccinimide (NCS)

  • Aqueous or organic solvent (e.g., water, acetonitrile, or dichloromethane)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyrrole (1 equivalent) in the chosen solvent.

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.1 to 1.2 equivalents) portion-wise at room temperature. The reaction may be mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate to destroy any excess NCS. If an organic solvent was used, wash the organic layer with water and brine. If the reaction was performed in an aqueous medium, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-(5-chloro-1H-pyrrol-2-yl)ethanone.

Spectroscopic Characterization

1. 1H NMR Spectroscopy:

The 1H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyrrole ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group. The chlorine atom at the 5-position will influence the chemical shifts of the adjacent ring protons.

2. 13C NMR Spectroscopy:

The 13C NMR spectrum will display signals for the six carbon atoms in the molecule. The carbonyl carbon of the acetyl group will appear at the downfield end of the spectrum. The four carbons of the pyrrole ring will resonate in the aromatic region, and the methyl carbon will be found in the aliphatic region.

3. Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone. Other key absorptions will include the N-H stretching vibration of the pyrrole ring and C-H stretching and bending vibrations.[13]

4. Mass Spectrometry:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 143.57). A key feature will be the isotopic pattern of the molecular ion, with a characteristic M and M+2 peak in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.[14] Fragmentation will likely involve the loss of the acetyl group and other characteristic cleavages of the pyrrole ring.[15]

Chemical Reactivity and Synthetic Utility

1-(5-chloro-1H-pyrrol-2-yl)ethanone is a versatile intermediate due to the presence of multiple reactive sites.

Reactivity of 1-(5-chloro-1H-pyrrol-2-yl)ethanone cluster_reactions Potential Reactions Compound 1-(5-chloro-1H-pyrrol-2-yl)ethanone Acetyl_Group Acetyl Group (C2) Compound->Acetyl_Group Pyrrole_Ring Pyrrole Ring Compound->Pyrrole_Ring Chlorine_Atom Chlorine Atom (C5) Compound->Chlorine_Atom NH_Group N-H Group Compound->NH_Group Condensation Condensation Reactions (e.g., Chalcone Synthesis) Acetyl_Group->Condensation Oxidation_Reduction Oxidation/Reduction Acetyl_Group->Oxidation_Reduction Halogenation Further Halogenation Pyrrole_Ring->Halogenation Nitration Nitration Pyrrole_Ring->Nitration Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Chlorine_Atom->Cross_Coupling Alkylation_Acylation N-Alkylation/Acylation NH_Group->Alkylation_Acylation

Caption: Key reactive sites on 1-(5-chloro-1H-pyrrol-2-yl)ethanone.

  • Reactions of the Acetyl Group: The acetyl group can undergo a variety of transformations. For instance, it can participate in condensation reactions with aldehydes to form chalcones, which are themselves important pharmacophores.[16] The carbonyl group can also be reduced to an alcohol or completely removed.

  • Electrophilic Substitution on the Pyrrole Ring: While the pyrrole ring is already substituted, it can potentially undergo further electrophilic substitution, such as nitration or halogenation, under carefully controlled conditions. The directing effects of the existing substituents will govern the position of the incoming electrophile.

  • Modification at the Chlorine Atom: The chlorine atom at the 5-position is a valuable handle for introducing further diversity. It can be displaced by nucleophiles or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.

  • Reactions at the Nitrogen Atom: The N-H proton of the pyrrole ring is acidic and can be deprotonated with a suitable base. The resulting anion can then be alkylated or acylated to introduce a wide range of substituents at the nitrogen atom.

Applications in Drug Discovery

The structural motifs present in 1-(5-chloro-1H-pyrrol-2-yl)ethanone are found in numerous biologically active compounds, highlighting its potential as a key intermediate in the synthesis of novel therapeutics. Pyrrole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[17][18][19][20]

  • Kinase Inhibitors: The pyrrolo[1,2-a]quinoxaline scaffold, which can be synthesized from pyrrole derivatives, has been identified as a promising core for the development of inhibitors of protein kinases such as Akt and CK2, which are important targets in cancer therapy.[17][18][20]

  • Antiviral Agents: Pyrrole and its fused derivatives have been investigated for their antiviral activity against a range of viruses.[21] The ability to readily modify the 1-(5-chloro-1H-pyrrol-2-yl)ethanone scaffold makes it an attractive starting point for the synthesis of novel antiviral compounds.

  • Anticancer Agents: The pyrrole ring is a key component of several anticancer agents.[19] The versatility of 1-(5-chloro-1H-pyrrol-2-yl)ethanone allows for its incorporation into more complex molecules designed to target specific pathways involved in cancer progression.

Safety and Handling

Conclusion

1-(5-chloro-1H-pyrrol-2-yl)ethanone is a strategically important building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive sites provide a versatile platform for the creation of diverse and complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the utility of this and similar pyrrole-based intermediates in drug discovery programs is set to expand.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (2025, April 27). Chemistry LibreTexts. Retrieved from [Link]

  • Electrophilic Substitution & Reduction of Pyrrole. (2018, August 6). [Video]. YouTube. Retrieved from [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.).
  • Hassan, M. (n.d.). Pyrrole reaction. [Lecture Notes].
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21972762, 1-(5-chloro-1H-pyrrol-2-yl)ethanone. Retrieved from [Link]

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (n.d.). ISCA.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech. (n.d.). Retrieved from [Link]

  • Synthesis of New pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. (2008, October 15). PubMed.
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - ISCA. (n.d.).
  • Synthetic and medicinal perspective of quinolines as antiviral agents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Applications of N -Chlorosuccinimide in Organic Synthesis - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Pyrrole: Electrophilic Substitution Reactions Lecture 2 - YouTube. (2020, December 22). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • The FTIR spectrum for Pyrrole | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications. (2012, July 20). Retrieved from [Link]

  • Ethanone, 1-(1H-pyrrol-2-yl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Ethanone, 1-(1H-pyrrol-2-yl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Regular Article - Organic Chemistry Research. (n.d.).
  • Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase - ResearchGate. (2008, October 20). Retrieved from [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Novel pyrrole derivatives as selective CHK1 inhibitors: design, regioselective synthesis and molecular modeling - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17).
  • Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022 - Romeo. (n.d.).
  • Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2 - PubMed. (2013, July 15). Retrieved from [Link]

  • Synthesis of Substituted 1H-Pyrrol-2(5H)-ones and 2(5H)-Furanones as Inhibitors of P. aeruginosa Biofilm - Bentham Science Publisher. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of 2'-chlorospiro [cyclohexane/cyclopentane/cyclo butane-1, 5'-pyrrolo [2,3-d] pyrimidin]-6'(7'H). (n.d.).
  • Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). (2018, May 8).

Sources

Exploratory

1-(5-chloro-1H-pyrrol-2-yl)ethanone CAS number 80311-19-9

Technical Whitepaper: 1-(5-Chloro-1H-pyrrol-2-yl)ethanone Executive Summary 1-(5-Chloro-1H-pyrrol-2-yl)ethanone (CAS 80311-19-9) is a specialized heterocyclic building block that occupies a unique niche at the intersecti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(5-Chloro-1H-pyrrol-2-yl)ethanone

Executive Summary

1-(5-Chloro-1H-pyrrol-2-yl)ethanone (CAS 80311-19-9) is a specialized heterocyclic building block that occupies a unique niche at the intersection of medicinal chemistry , advanced materials (BODIPY dyes) , and flavor chemistry . Unlike generic pyrrole derivatives, this compound features a regioselective chlorine substitution at the C5 position, balanced by an electron-withdrawing acetyl group at C2. This substitution pattern makes it a critical intermediate for synthesizing highly stable fluorescent probes and exploring novel antimicrobial scaffolds. This guide provides a definitive technical analysis of its synthesis, reactivity profile, and downstream applications.

Chemical Identity & Physical Properties

PropertySpecification
CAS Number 80311-19-9
IUPAC Name 1-(5-chloro-1H-pyrrol-2-yl)ethanone
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
Physical State Solid (Crystalline)
Solubility Soluble in CH₂Cl₂, DMSO, Methanol; Sparingly soluble in water
LogP (Predicted) ~1.7
Key Functional Groups 2-Acetyl (electrophile/director), 5-Chloro (lipophilic/reactive handle), Pyrrole NH (H-bond donor)

Synthesis & Production Methodologies

The synthesis of CAS 80311-19-9 requires precise control over regioselectivity to avoid poly-chlorination or oxidation of the pyrrole ring. The most authoritative method involves electrophilic aromatic substitution using sulfuryl chloride (


) or N-chlorosuccinimide (NCS).
Primary Route: Sulfuryl Chloride Chlorination

This method is preferred for its atom economy and the ability to control temperature to favor the 5-position.

  • Precursor: 2-Acetylpyrrole (1-(1H-pyrrol-2-yl)ethanone).

  • Reagent: Sulfuryl Chloride (

    
    ).[1]
    
  • Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

Protocol:

  • Dissolution: Dissolve 2-acetylpyrrole (1.0 eq) in anhydrous ether under an inert atmosphere (

    
    ). Cool the solution to 0°C.
    
  • Addition: Add

    
     (1.05 eq) dropwise over 30 minutes. The slow addition is critical to prevent the formation of 4,5-dichloro byproducts.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 7:3).[2]

  • Quench: Pour the mixture into ice-cold saturated

    
     solution to neutralize HCl byproducts.
    
  • Purification: Extract with ether, dry over

    
    , and concentrate. Recrystallize from ethanol/water or purify via silica gel chromatography.
    
Alternative Route: NCS Chlorination

Used when milder conditions are required or to avoid acidic byproducts (


, 

).
  • Reagent: N-Chlorosuccinimide (NCS) in THF at -78°C to RT.

Reaction Workflow Diagram

SynthesisWorkflow Start 2-Acetylpyrrole (Precursor) Reagent SO2Cl2 / Ether (0°C, N2 atm) Start->Reagent Dissolution Intermediate Sigma Complex (Transition State) Reagent->Intermediate Electrophilic Attack (C5 Position) Product 1-(5-chloro-1H-pyrrol-2-yl)ethanone (CAS 80311-19-9) Intermediate->Product Re-aromatization Byproducts HCl + SO2 (Gas Evolution) Intermediate->Byproducts Elimination

Figure 1: Step-wise synthesis pathway via electrophilic aromatic substitution.

Mechanistic Insight: Regioselectivity

The regioselectivity of this reaction is governed by the electronic effects of the pyrrole ring and the acetyl substituent:

  • Pyrrole Activation: The pyrrole ring is electron-rich (

    
    -excessive), making it highly reactive toward electrophiles.
    
  • Directing Effect: The acetyl group at C2 is electron-withdrawing. While it deactivates the ring generally, it directs incoming electrophiles to the C5 position (alpha position).

    • Why C5? Attack at C5 forms a carbocation intermediate stabilized by three resonance structures. Attack at C4 (beta position) is less favorable due to fewer resonance contributors and proximity to the deactivating acetyl group.

  • Chlorine Source:

    
     acts as a source of "Cl+", which attacks the most electron-rich available carbon (C5).
    

Applications in Research & Industry

Advanced Materials: BODIPY Dye Synthesis

This is the most high-value application of CAS 80311-19-9. It serves as a precursor for chlorinated BODIPY (Boron-Dipyrromethene) dyes .

  • Role: The 5-chloro group provides a handle for further functionalization (via nucleophilic aromatic substitution) or modifies the photophysical properties (red-shifting absorption/emission) of the final dye.

  • Workflow: Condensation of 1-(5-chloro-1H-pyrrol-2-yl)ethanone with a second pyrrole unit (e.g., 2,4-dimethylpyrrole) followed by complexation with

    
    .
    
Medicinal Chemistry
  • Antimicrobial Scaffolds: Halogenated pyrroles are often investigated for antifungal and antibacterial activity. The C5-Cl motif mimics natural pyrrolnitrin antibiotics.

  • Kinase Inhibitors: The acetyl-pyrrole core serves as a rigid hinge binder in kinase inhibitor design, where the chlorine atom can fill hydrophobic pockets in the ATP-binding site.

Flavor Chemistry (Natural Occurrence)

Unusually for a chlorinated compound, 1-(5-chloro-1H-pyrrol-2-yl)ethanone has been identified as a volatile component in cocoa butter and certain cork stoppers .

  • Significance: In the wine industry, it is analyzed alongside TCA (trichloroanisole) as a potential contributor to "cork taint" or off-flavors, making it a target for analytical quality control (GC-MS detection).[3][4]

Quality Control & Analytics

To validate the identity of synthesized or purchased material, the following analytical signatures are standard:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.40-2.50 ppm (s, 3H, 
      
      
      
      )
    • 
       6.10-6.20 ppm (d, 1H, Pyrrole-H, C4)
      
    • 
       6.80-6.90 ppm (d, 1H, Pyrrole-H, C3)
      
    • 
       9.50-10.00 ppm (br s, 1H, NH)
      
  • Mass Spectrometry (ESI/GC-MS):

    • Molecular Ion

      
       (Cl-35 isotope) and 
      
      
      
      (Cl-37 isotope) in a 3:1 ratio, confirming mono-chlorination.

Safety & Handling

  • Hazards: Like many halo-pyrroles, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Light sensitive (may darken upon prolonged exposure).

  • Precautions: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • Synthesis of Chlorinated BODIPYs: ResearchGate. "Chlorinated BODIPYs: Surprisingly Efficient and Highly Photostable Laser Dyes."[5] (Discusses the use of 2-acetyl-5-chloropyrrole as a precursor).

  • Flavor Chemistry Occurrence: ACS Publications. "2-Acetyl-5-chloropyrrole in the volatile flavor constituents of cocoa butter."[6]

  • General Pyrrole Reactivity: Organic Chemistry Portal. "Synthesis of Pyrroles and Reactivity." (General reference for Paal-Knorr and electrophilic substitution).

  • Analytical Detection in Corks: ResearchGate. "Method for the Gas Chromatographic Assay... of Trichloro Compounds in Corks." (Contextualizes the analytical relevance).

Sources

Foundational

physical and chemical properties of 1-(5-chloro-1H-pyrrol-2-yl)ethanone

An In-depth Technical Guide to 1-(5-chloro-1H-pyrrol-2-yl)ethanone: Properties, Synthesis, and Applications This guide provides an in-depth technical overview of 1-(5-chloro-1H-pyrrol-2-yl)ethanone, a heterocyclic ketone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(5-chloro-1H-pyrrol-2-yl)ethanone: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 1-(5-chloro-1H-pyrrol-2-yl)ethanone, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and materials science. We will move beyond a simple recitation of data, offering insights into the causality behind its properties and its potential as a strategic building block in modern organic synthesis.

Introduction: The Strategic Value of the Pyrrole Scaffold

Nitrogen-containing heterocycles are foundational motifs in drug discovery, with the pyrrole ring being one of the most prolific scaffolds found in both natural products and synthetic pharmaceuticals.[1][2] Pyrrole derivatives exhibit a vast spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2] The compound 1-(5-chloro-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-5-chloropyrrole) emerges as a particularly valuable synthetic intermediate. Its structure combines the biologically relevant pyrrole core with three distinct functional handles: an acidic N-H proton, a reactive carbonyl group, and a halogenated site on the aromatic ring. This trifecta of reactivity allows for controlled, sequential modifications, making it an ideal starting point for constructing diverse molecular libraries for drug screening and materials development.

Molecular and Physicochemical Properties

The fundamental identity and computed physicochemical properties of 1-(5-chloro-1H-pyrrol-2-yl)ethanone are summarized below. It is important to note that while experimental data for properties like melting and boiling points are not widely published, we can infer its physical state from related analogs such as 2-acetylpyrrole (m.p. 88-93 °C), suggesting it is a solid at ambient temperature.[3]

PropertyValueSource
IUPAC Name 1-(5-chloro-1H-pyrrol-2-yl)ethanone[1]
Synonyms 2-acetyl-5-chloropyrrole, 1-(5-chloro-1H-pyrrol-2-yl)ethan-1-one[1]
CAS Number 80311-19-9[1][4]
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
Canonical SMILES CC(=O)C1=CC=C(N1)Cl[1]
InChIKey IFULTHBJBKOHFB-UHFFFAOYSA-N[1]
XLogP3 (Computed) 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 32.9 Ų[1]
Rotatable Bond Count 1[1]

Synthesis and Purification: A Representative Protocol

While multiple synthetic routes to substituted pyrroles exist, a direct and efficient method for preparing 1-(5-chloro-1H-pyrrol-2-yl)ethanone is the regioselective chlorination of the commercially available precursor, 2-acetylpyrrole. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic halogenation. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation, as it is a mild and easy-to-handle source of electrophilic chlorine that often provides good regioselectivity for the α-position (C5) of 2-substituted pyrroles.

Proposed Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Purification A 1. Dissolve 2-acetylpyrrole in anhydrous THF B 2. Cool solution to 0 °C (Ice Bath) A->B C 3. Add N-Chlorosuccinimide (NCS) portion-wise B->C D 4. Stir at 0 °C to RT (2-4 hours) C->D E 5. Monitor by TLC (Hexane/EtOAc) D->E F 6. Quench with Na₂S₂O₃ (aq) E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry (Na₂SO₄), filter, concentrate G->H I 9. Purify via Flash Chromatography (Silica Gel) H->I J 10. Characterize pure product I->J

Caption: Proposed workflow for the synthesis of 1-(5-chloro-1H-pyrrol-2-yl)ethanone.

Step-by-Step Experimental Protocol
  • Materials: 2-acetylpyrrole, N-Chlorosuccinimide (NCS), Tetrahydrofuran (THF, anhydrous), Ethyl Acetate (EtOAc), Hexane, Sodium Thiosulfate (Na₂S₂O₃), Sodium Sulfate (Na₂SO₄, anhydrous), Silica Gel.

  • Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 2-acetylpyrrole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration). Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add NCS (1.05 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NCS. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 1-(5-chloro-1H-pyrrol-2-yl)ethanone.

Spectroscopic Characterization

Technique Predicted Features
¹H NMR (CDCl₃)δ ~9.2 (br s, 1H, N-H), ~6.9 (d, 1H, H-3), ~6.2 (d, 1H, H-4), ~2.4 (s, 3H, -CH₃). The C5-H signal is absent. H-3 and H-4 appear as doublets due to mutual coupling.
¹³C NMR (CDCl₃)δ ~188 (C=O), ~131 (C2), ~125 (C5-Cl), ~118 (C3), ~110 (C4), ~26 (-CH₃). The C5 signal will be shifted downfield due to the direct attachment of the electronegative chlorine atom.
IR Spectroscopy (KBr/ATR)ν ~3280 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, conjugated), ~1550 cm⁻¹ (C=C stretch), ~750 cm⁻¹ (C-Cl stretch).
Mass Spectrometry (EI)M⁺ peaks at m/z 143 and 145 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. A major fragment at m/z 128/130 (loss of -CH₃) is expected.
Protocol for Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube for analysis.

  • Infrared (IR) Spectroscopy: Place a small amount of the solid product directly on the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum. Alternatively, prepare a KBr pellet.

  • Mass Spectrometry (MS): Dissolve a small sample in a suitable solvent (e.g., methanol or dichloromethane) and analyze using a GC-MS or LC-MS system with an electron ionization (EI) or electrospray ionization (ESI) source.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 1-(5-chloro-1H-pyrrol-2-yl)ethanone stems from the distinct reactivity of its functional groups. Understanding these pathways allows for its strategic deployment as a versatile building block. The presence of the electron-withdrawing acetyl and chloro groups makes the N-H proton more acidic than in unsubstituted pyrrole, facilitating its deprotonation and subsequent derivatization.

G cluster_0 N-H Derivatization cluster_1 Carbonyl Chemistry cluster_2 C-Cl Cross-Coupling center 1-(5-chloro-1H-pyrrol-2-yl)ethanone N_Alkylation N-Alkylation (e.g., NaH, R-X) center->N_Alkylation 1a N_Acylation N-Acylation (e.g., Ac₂O, Py) center->N_Acylation 1b Reduction Reduction (e.g., NaBH₄) center->Reduction 2a Condensation Condensation (e.g., Aldol, Wittig) center->Condensation 2b Suzuki Suzuki Coupling (e.g., R-B(OH)₂, Pd cat.) center->Suzuki 3a Buchwald Buchwald-Hartwig (e.g., R₂NH, Pd cat.) center->Buchwald 3b

Sources

Exploratory

Technical Guide: Therapeutic Applications of Chloropyrrole Natural Products

Executive Summary: The Halogenated Pharmacophore Chloropyrroles represent a sophisticated class of marine and microbial natural products characterized by an electron-rich pyrrole core decorated with chlorine atoms. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Pharmacophore

Chloropyrroles represent a sophisticated class of marine and microbial natural products characterized by an electron-rich pyrrole core decorated with chlorine atoms. Unlike simple halogenated aliphatics, the chloropyrrole moiety serves as a "privileged scaffold," imparting unique physicochemical properties:

  • Lipophilicity Modulation: Chlorine substitution significantly increases logP, facilitating membrane permeabilization.

  • Metabolic Stability: The C-Cl bond blocks metabolic oxidation at reactive pyrrole sites.

  • Acid-Base Tuning: Halogenation increases the acidity of the pyrrole N-H, enabling protonophore activity—a critical mechanism for several compounds in this class.

This guide analyzes three distinct therapeutic modalities: Membrane Depolarization (Marinopyrroles), Metabolic Disruption (Promysalin), and Cytoskeletal Inhibition (Pentachloropseudilin).

The Marinopyrroles: "Super-Antibiotics" & The Plastic Artifact

Primary Compound: Marinopyrrole A (MarA) Source: Marine Streptomyces sp.[1] CNQ-418 Target Indication: Methicillin-Resistant Staphylococcus aureus (MRSA)[1]

Mechanism of Action (MoA)

Historically, MarA was believed to sequester actin. However, rigorous validation has redefined its primary mechanism as protonophoric uncoupling . The electron-withdrawing chlorine atoms render the pyrrole N-H and phenol O-H sufficiently acidic to shuttle protons across the bacterial membrane, collapsing the Proton Motive Force (PMF).

Recent Breakthrough (2024/2025): An optimized derivative, MA-D1 , has been shown to bypass the membrane mechanism to directly target GlmS (6-phosphoglucosamine synthetase) , a key enzyme in peptidoglycan biosynthesis. This dual-modal potential makes the scaffold highly resistant to evolved tolerance.

The "Plastic Effect" (Critical Experimental Caution)

Trustworthiness Alert: Early inconsistencies in MarA potency were traced to its high affinity for polystyrene. MarA rapidly adsorbs to standard laboratory plasticware, reducing effective concentration by up to 90%.

Corrective Action: All quantitative assays (MIC, IC50) involving Marinopyrroles must use glass or solvent-resistant polypropylene (low-binding) consumables.

Marinopyrrole_Mechanism MarA Marinopyrrole A Membrane Bacterial Membrane (Lipid Bilayer) MarA->Membrane Inserts due to Lipophilicity Proton H+ Influx Membrane->Proton Shuttles Protons PMF Collapse of Proton Motive Force Proton->PMF Death Bactericidal Effect (Rapid Lysis) PMF->Death MA_D1 Derivative MA-D1 GlmS Target: GlmS Enzyme (Peptidoglycan Synthesis) MA_D1->GlmS Direct Inhibition GlmS->Death Cell Wall Failure

Figure 1: Dual mechanism of Marinopyrrole A (Protonophore) and its derivative MA-D1 (GlmS inhibition).

Promysalin: Precision Targeting of P. aeruginosa[2]

Primary Compound: Promysalin Source: Pseudomonas putida Target Indication: Pseudomonas aeruginosa (Gram-negative lung infections)[2]

Mechanism: The "Trojan Horse" Strategy

Promysalin exhibits a narrow-spectrum activity that is highly specific to P. aeruginosa. Unlike broad-spectrum antibiotics, it targets Succinate Dehydrogenase (Sdh) , a component of both the TCA cycle and the Electron Transport Chain.[3][4]

  • Selectivity: Promysalin mimics the structure of native siderophores or specific metabolites recognized by P. aeruginosa transporters, allowing it to bypass the formidable outer membrane impermeability.

  • Resistance: The primary failure mode in clinical translation is efflux pump upregulation. Next-generation analogues focus on reducing substrate recognition by MexAB-OprM efflux systems.

Pentachloropseudilin (PClP): Allosteric Motor Inhibition[6][7][8][9]

Primary Compound: Pentachloropseudilin (PClP) Target Indication: Antifungal (Myosin inhibition) and Metastatic Cancer (Cell motility)

Mechanism: Myosin V Inhibition

PClP acts as a reversible, allosteric inhibitor of Class-1 myosins.[5] It binds to a site distinct from the ATP-binding pocket, locking the motor protein in a weak actin-binding state. This halts cytoskeletal trafficking essential for fungal hyphal growth and cancer cell metastasis.

Comparative Potency Data
CompoundTarget Organism/ProteinMechanismIC50 / MICKey Limitation
Marinopyrrole A MRSA (USA300)Protonophore (PMF)0.25 µg/mLHigh Plastic Adsorption
Promysalin P. aeruginosaSuccinate Dehydrogenase0.83 µg/mLEfflux Susceptibility
Pentachloropseudilin Myosin-1c (ATPase)Allosteric Inhibition1 - 5 µMCytotoxicity (Mammalian)
Pyoluteorin Oomycetes (Pythium)Membrane Integrity2 - 10 µg/mLAuto-inhibition of production

Validated Experimental Protocols

Protocol A: "Glass-Only" MIC Determination for Lipophilic Chloropyrroles

Standard plastic microtiter plates yield false negatives for Marinopyrroles. This protocol corrects for adsorption.

Materials:

  • Borosilicate glass test tubes (12x75mm).

  • Solvent: DMSO (Stock solutions).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Workflow:

  • Stock Prep: Dissolve Chloropyrrole to 10 mg/mL in 100% DMSO. Do not store in plastic eppendorfs for >1 hour.

  • Dilution: Perform serial 2-fold dilutions in glass tubes using CAMHB.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL final).
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check.

    • Validation Step: Transfer 10 µL from clear tubes to agar plates to confirm bactericidal vs. bacteriostatic activity (MBC determination).

Protocol B: Membrane Depolarization Assay (Flow Cytometry)

Used to confirm the protonophore mechanism of new chloropyrrole derivatives.

  • Staining: Stain S. aureus cells (

    
     CFU/mL) with 30 µM DiOC2(3)  (3,3′-diethyloxacarbocyanine iodide).
    
  • Baseline: Incubate for 15 mins to establish equilibrium (Red/Green fluorescence ratio indicates intact membrane potential).

  • Treatment: Inject Chloropyrrole compound (at 2x MIC).

  • Control: Use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.

  • Analysis: Measure Red/Green ratio shift. A decrease in Red fluorescence indicates membrane depolarization (loss of PMF).

Protocol_Workflow Start Bacterial Culture (Log Phase) Stain Add DiOC2(3) (30 µM) Start->Stain Equilibrate Incubate 15 min (Establish PMF) Stain->Equilibrate Inject Inject Chloropyrrole Equilibrate->Inject Measure Flow Cytometry (Red/Green Ratio) Inject->Measure

Figure 2: Workflow for validating membrane depolarization mechanism.

Synthesis & Stability Challenges

The synthesis of chloropyrroles is complicated by the electron-rich nature of the pyrrole ring, which makes it prone to oxidative polymerization.

  • Halogenation Strategy: Direct chlorination (e.g., NCS or

    
    ) often leads to over-halogenation.
    
    • Expert Insight: Use biomimetic halogenation involving vanadium-dependent haloperoxidases or controlled lithiation-halogenation sequences to install chlorine atoms regioselectively.

  • Atropisomerism: Compounds like Marinopyrrole A exhibit axial chirality.[6] The biaryl bond rotation is restricted by the chlorine substituents. Enantioselective synthesis is required as the (-)-atropisomer is often significantly more potent.

References

  • Cheng, C., et al. (2013). "Marinopyrrole A Target Elucidation by Acyl Dye Transfer." Journal of the American Chemical Society. Link

  • Liu, Y., et al. (2012). "Marinopyrrole A derivatives with potent activity against methicillin-resistant Staphylococcus aureus."[1][7] Marine Drugs. Link

  • Chinthalapudi, K., et al. (2011).[8] "Mechanism and specificity of pentachloropseudilin-mediated inhibition of myosin motor activity." Journal of Biological Chemistry. Link

  • Keohane, C. E., et al. (2018).[4] "Promysalin Elicits Species-Selective Inhibition of Pseudomonas aeruginosa by Targeting Succinate Dehydrogenase."[3][4] Journal of the American Chemical Society. Link

  • Barrios, J. P., et al. (2019). "Antibacterial Marinopyrroles and Pseudilins Act as Protonophores."[9] ACS Chemical Biology. Link

  • Wang, H., et al. (2024).[10] "An Optimized Marinopyrrole A Derivative Targets 6-Phosphoglucosamine Synthetase." ACS Central Science.[1] Link

Sources

Foundational

The Pyrrole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Topic: Exploring the Pharmacophore Potential of the Pyrrole Nucleus Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary The pyrrole ring—a fi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the Pharmacophore Potential of the Pyrrole Nucleus Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

The pyrrole ring—a five-membered, nitrogen-containing aromatic heterocycle—stands as a "privileged scaffold" in drug discovery.[1][2][3][4][5] Its ubiquity ranges from the fundamental biochemistry of life (heme, chlorophyll) to blockbuster therapeutics like Atorvastatin and Sunitinib. For the medicinal chemist, the pyrrole nucleus offers a unique balance of electronic richness, hydrogen-bonding capability, and geometric versatility. This guide dissects the pharmacophore potential of pyrrole, moving from physicochemical fundamentals to advanced synthetic protocols and structure-activity relationships (SAR).[6]

Physicochemical Foundation & Pharmacophore Logic

To exploit the pyrrole nucleus, one must first master its electronic personality. Unlike pyridine, where the nitrogen lone pair is available for protonation, pyrrole’s nitrogen lone pair is delocalized into the


-system to maintain aromaticity (Hückel’s 4n+2 rule).
Key Pharmacophoric Features:
  • Electronic Character: Electron-rich (

    
    -excessive). It undergoes electrophilic aromatic substitution (
    
    
    
    ) far more readily than benzene, typically at the C2 and C5 positions.
  • H-Bonding:

    • Donor: The N-H proton (in 1H-pyrroles) is a robust hydrogen bond donor (

      
      ).
      
    • Acceptor: The

      
      -system can act as a weak acceptor, but the nitrogen atom itself is non-basic in the aromatic state.
      
  • Dipole Alignment: The dipole moment is directed from the nitrogen toward the ring carbons, influencing orientation in receptor pockets.

Visualization: The Pyrrole SAR Logic

The following diagram maps the functional utility of specific ring positions in drug design.

PyrroleSAR Pyrrole Pyrrole Nucleus (C4H5N) N1 Position N1 (Bioavailability) Pyrrole->N1 Substitution modulates Solubility & Permeability C2_5 Positions C2 / C5 (Steric & Lipophilic Anchors) Pyrrole->C2_5 Primary sites for S_EAr & Target Fitting C3_4 Positions C3 / C4 (Electronic Tuning) Pyrrole->C3_4 Fine-tuning of Electronic Density Prodrug Strategies Prodrug Strategies N1->Prodrug Strategies H-Bond Donor (if unsubstituted) H-Bond Donor (if unsubstituted) N1->H-Bond Donor (if unsubstituted) Hydrophobic Pocket Engagement\n(e.g., Atorvastatin) Hydrophobic Pocket Engagement (e.g., Atorvastatin) C2_5->Hydrophobic Pocket Engagement\n(e.g., Atorvastatin) Tubulin Binding (Colchicine site) Tubulin Binding (Colchicine site) C3_4->Tubulin Binding (Colchicine site)

Figure 1: Structural-Activity Relationship (SAR) map of the pyrrole nucleus, highlighting the strategic utility of ring positions.

Therapeutic Architectures: Case Studies in Causality

The transition from a raw scaffold to a drug depends on how the pyrrole ring positions substituents in 3D space.

Cardiovascular: Atorvastatin (Lipitor)
  • Role of Pyrrole: The central pyrrole ring serves as a rigid spacer that orients the para-fluorophenyl and isopropyl groups into the hydrophobic pocket of HMG-CoA reductase.

  • Mechanism: The C2-isopropyl and C5-phenyl groups provide essential hydrophobic interactions, while the N1 substituent carries the dihydroxy acid side chain that mimics the HMG-CoA substrate.

Oncology: Sunitinib (Sutent)
  • Role of Pyrrole: Sunitinib features a pyrrole ring fused to an indolinone core.

  • Mechanism: It functions as an ATP-competitive inhibitor of receptor tyrosine kinases (VEGFR, PDGFR). The pyrrole NH and the carbonyl oxygen of the indolinone form a critical "hinge binder" motif, creating hydrogen bonds with the backbone residues of the kinase ATP-binding pocket.

Comparative Analysis of FDA-Approved Pyrrole Drugs
Drug NameTherapeutic ClassTargetRole of Pyrrole Core
Atorvastatin AntihyperlipidemicHMG-CoA ReductaseCentral scaffold orienting hydrophobic wings.
Sunitinib AntineoplasticRTKs (VEGFR/PDGFR)Part of the hinge-binding motif; H-bond donor.
Ketorolac NSAIDCOX-1 / COX-2Fused pyrrolizine ring; restricts conformation for active site fit.
Tolmetin NSAIDCOX Enzymes1-Methylpyrrole core; mimics the indole of indomethacin but with lower toxicity.
Elopiprazole AntipsychoticD2/5-HT2 ReceptorsPhenylpyrrole moiety enhances receptor affinity.

Synthetic Methodologies: From Classic to Green Chemistry

Reliable synthesis is the bedrock of medicinal chemistry. While many routes exist, the Paal-Knorr condensation remains the industry standard due to its versatility in creating fully substituted pyrroles (like Atorvastatin).

Synthetic Logic Flow

SynthesisWorkflow Dicarbonyl 1,4-Dicarbonyl Compound PaalKnorr Paal-Knorr Condensation (Acid Catalyst / Heat) Dicarbonyl->PaalKnorr Amine Primary Amine (R-NH2) Amine->PaalKnorr Hantzsch Hantzsch Synthesis (Cyclocondensation) Amine->Hantzsch AlphaHalo Alpha-Halo Ketone AlphaHalo->Hantzsch BetaKeto Beta-Keto Ester BetaKeto->Hantzsch Pyrrole Functionalized Pyrrole Core PaalKnorr->Pyrrole Versatile 1,2,5-substitution Hantzsch->Pyrrole Ideal for 3-carboxylate derivs

Figure 2: Decision matrix for selecting the Paal-Knorr vs. Hantzsch synthetic routes based on desired substitution patterns.

Detailed Protocol: Paal-Knorr Synthesis of a Bioactive Pyrrole Intermediate

Context: This protocol is adapted for the synthesis of a 1,2,5-trisubstituted pyrrole, a common motif in statin-like molecules.

Reagents:

  • 1,4-Diketone (e.g., hexane-2,5-dione for model, or specific atorvastatin precursor).

  • Primary Amine (e.g., aniline or benzylamine).

  • Catalyst: Pivalic acid or Acetic acid (Green alternative: Iodine or Montmorillonite K-10).

  • Solvent: Toluene or Ethanol.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve the 1,4-diketone (10 mmol) in 30 mL of solvent.

  • Addition: Add the primary amine (10.5 mmol, 1.05 eq) and the acid catalyst (0.5 mmol).

    • Expert Insight: A slight excess of amine drives the equilibrium forward. If the amine is volatile, use 1.2 eq.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor water collection in the Dean-Stark trap to verify condensation.
    
  • Monitoring: Check reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The starting diketone spot should disappear.

  • Work-up:

    • Cool to room temperature.[1]

    • If using toluene: Wash with 1N HCl (to remove unreacted amine), then saturated

      
      , then brine.
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure. Recrystallize from ethanol/water or purify via silica gel column chromatography.

Self-Validation Check:

  • NMR: Look for the disappearance of carbonyl signals and the appearance of pyrrole ring protons (

    
     5.8–6.5 ppm) or specific substituent shifts.
    
  • Yield: Typical yields should exceed 75%. Low yield suggests incomplete water removal or steric hindrance in the amine.

Emerging Frontiers (2024-2025)

Recent literature highlights the evolution of pyrrole from a static scaffold to a dynamic warhead.

  • Antimicrobial Resistance (AMR):

    • New derivatives targeting MmpL3 in Mycobacterium tuberculosis have shown promise.[7] The pyrrole core acts as a linker that positions lipophilic groups to penetrate the mycobacterial cell wall.

    • Reference: Recent studies (2024) indicate that ethyl-4-substituted pyrrole-2-carboxylates exhibit MIC values comparable to ethambutol.

  • Kinase Inhibition (Oncology):

    • Hybrid molecules combining pyrrole with chalcones or pyrazoles are being explored to overcome resistance in breast cancer (MCF-7 lines). The pyrrole ring is often used to lock the conformation of the hybrid molecule, reducing the entropic penalty of binding.

References

  • BenchChem. (2025).[1] Synthetic Routes to Pyrrole-Containing Bioactive Molecules: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. Retrieved from

  • Bentham Science. (2024). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Mini-Reviews in Organic Chemistry. Retrieved from

  • MDPI. (2017). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation. Molecules. Retrieved from

  • Vedantu. (2024). Drugs that contain a pyrrole ring: Mechanism and Classification. Retrieved from

Sources

Protocols & Analytical Methods

Method

spectroscopic characterization of 1-(5-chloro-1H-pyrrol-2-yl)ethanone (NMR, IR, Mass Spec)

Application Note: Structural Validation and Spectroscopic Profiling of 1-(5-chloro-1H-pyrrol-2-yl)ethanone Introduction & Strategic Context The compound 1-(5-chloro-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-5-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation and Spectroscopic Profiling of 1-(5-chloro-1H-pyrrol-2-yl)ethanone

Introduction & Strategic Context

The compound 1-(5-chloro-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-5-chloropyrrole) is a critical pharmacophore in the synthesis of antifungal agents, kinase inhibitors, and conducting polymers. In synthetic pathways involving the chlorination of 2-acetylpyrrole, a common challenge is regioselectivity . While the electron-rich pyrrole ring directs electrophilic substitution to the


-positions (C2 and C5), the presence of the electron-withdrawing acetyl group at C2 deactivates the ring, potentially leading to competitive substitution at C4 or poly-chlorination.

The Analytical Challenge: Distinguishing the desired 2,5-disubstituted isomer from the potential 2,4-disubstituted byproduct is difficult using low-resolution techniques (like TLC) due to similar polarity.

Scope of this Guide: This application note provides a self-validating spectroscopic workflow to confirm:

  • Elemental Composition: Via Mass Spectrometry (Chlorine isotope signature).

  • Functional Integrity: Via FT-IR (Carbonyl and Amine status).

  • Regio-isomeric Purity: Via high-field

    
    H NMR (Coupling constant analysis).
    

Characterization Workflow (Logic Map)

The following diagram outlines the decision tree for validating the structural identity of the target molecule.

G Start Crude Reaction Product (Chlorination of 2-acetylpyrrole) Purification Purification (Column Chromatography/Recrystallization) Start->Purification MS_Check Step 1: Mass Spectrometry Check Chlorine Isotope Pattern Purification->MS_Check MS_Decision M+ (143) : M+2 (145) Ratio approx 3:1? MS_Check->MS_Decision MS_Decision->Start No (Wrong Halogen/Mix) IR_Check Step 2: FT-IR Spectroscopy Confirm C=O and NH Integrity MS_Decision->IR_Check Yes NMR_Check Step 3: 1H NMR (DMSO-d6) Analyze Ring Proton Coupling IR_Check->NMR_Check NMR_Decision Coupling Constant (J) Analysis NMR_Check->NMR_Decision Result_25 J = 3.8 - 4.2 Hz (Vicinal H3-H4) CONFIRMED: 2,5-Isomer NMR_Decision->Result_25 Result_24 J = 1.5 - 2.0 Hz (Meta-like H3-H5) REJECT: 2,4-Isomer NMR_Decision->Result_24

Figure 1: Decision tree for the structural validation of 2-acetyl-5-chloropyrrole.

Protocol 1: Mass Spectrometry (The Isotope Fingerprint)

Mass spectrometry provides the first " go/no-go " decision by validating the presence of a single chlorine atom.

Methodology:

  • Technique: LC-MS (ESI+) or GC-MS (EI).

  • Solvent: Acetonitrile/Water + 0.1% Formic Acid.

Critical Data Interpretation: Chlorine exists naturally as


 (75.8%) and 

(24.2%). Therefore, any mono-chlorinated molecule must exhibit a characteristic 3:1 intensity ratio between the molecular ion (

) and the isotope peak (

).
Ion Identitym/z ValueRelative AbundanceInterpretation

(

)
143.0 100%Base peak (Molecular Ion)

(

)
145.0 ~32%Confirms mono-chlorination
Fragment (

)
128.0VariableLoss of acetyl methyl group
Fragment (

)
108.0LowLoss of Chlorine (radical)

Validation Check:

  • If the ratio is 1:1 (

    
    ), you likely have a bromo -derivative (impurity from reagents).
    
  • If you see clusters at

    
    , you have di-chlorinated  byproduct (2-acetyl-4,5-dichloropyrrole).
    

Protocol 2: Infrared Spectroscopy (Functional Group Analysis)

IR confirms the electronic environment of the carbonyl group. In 2-acetylpyrrole derivatives, the carbonyl is conjugated with the pyrrole ring and often participates in hydrogen bonding with the NH group, lowering its wavenumber compared to standard ketones.

Methodology:

  • Technique: FT-IR (ATR or KBr pellet).

  • Scan Range: 4000–600 cm⁻¹.

Spectral Assignments:

Functional GroupWavenumber (

)
ModeNotes
N-H 3200 – 3350 StretchBroad band. Indicates un-substituted Nitrogen (1H).[1]
C=O 1635 – 1655 StretchLower than typical ketones (1715) due to conjugation and H-bonding.
C=C / C-N 1400 – 1550Ring StretchCharacteristic pyrrole skeletal vibrations.
C-Cl 740 – 780 Stretch"Fingerprint" region verification of halogenation.

Protocol 3: Nuclear Magnetic Resonance (The Regio-Map)

This is the most critical step. You must distinguish between the 2,5-isomer (target) and the 2,4-isomer.

Sample Preparation:

  • Solvent: DMSO-d6 is preferred over CDCl

    
    .
    
    • Reasoning: DMSO-d6 is a hydrogen-bond acceptor. It sharpens the pyrrole NH signal and prevents exchange broadening, allowing for accurate integration. It also separates the aromatic signals better than chloroform for this specific class.

  • Concentration: ~10 mg in 0.6 mL solvent.

Theoretical Shifts & Coupling Analysis:

Target Structure: 1-(5-chloro-1H-pyrrol-2-yl)ethanone (2,5-isomer)

  • Symmetry: Asymmetric.

  • Protons: NH (1H), Methyl (3H), Ring Protons H3 and H4 (1H each).

  • Coupling (

    
    ):  H3 and H4 are on adjacent carbons (vicinal).
    
    • Expected

      
      : 3.8 – 4.5 Hz .
      

Byproduct Structure: 1-(4-chloro-1H-pyrrol-2-yl)ethanone (2,4-isomer)

  • Protons: H3 and H5.

  • Coupling (

    
    ):  H3 and H5 are separated by a carbon (meta-like).
    
    • Expected

      
      : 1.5 – 2.2 Hz .
      

Tabulated NMR Data (DMSO-d6):

ProtonShift (

ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
NH 12.0 – 12.5 Broad Singlet1H-Highly deshielded by Acetyl EWG + H-bonding.
H-3 6.85 – 6.95 Doublet (d)1H

Hz
Deshielded by adjacent C=O.
H-4 6.15 – 6.25 Doublet (d)1H

Hz
Shielded relative to H3; adjacent to Cl.
CH

2.35 – 2.40 Singlet (s)3H-Characteristic methyl ketone.

Self-Validating Step: Measure the coupling constant between the two aromatic signals.

  • If

    
     Hz:  Confirmed 2,5-substitution (Target).
    
  • If

    
     Hz:  Confirmed 2,4-substitution (Impurity).
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Acetylpyrrole (Parent Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 1-(5-chloro-1H-pyrrol-2-yl)ethanone.[2] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants in heterocycles).
  • Shambalova, V. E., et al. "Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination..."[1][3] Journal of Organic Chemistry, 2024.[1][3] (Context on chlorination regioselectivity). Available at: [Link]

Sources

Application

Application Note: 1-(5-Chloro-1H-pyrrol-2-yl)ethanone in Medicinal Chemistry

Executive Summary 1-(5-chloro-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-5-chloropyrrole) is a pivotal halogenated heterocyclic scaffold.[1] While historically identified as a volatile flavor constituent in roasted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-chloro-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-5-chloropyrrole) is a pivotal halogenated heterocyclic scaffold.[1] While historically identified as a volatile flavor constituent in roasted foodstuffs (e.g., filberts, cocoa), its utility in modern medicinal chemistry has shifted toward its role as a privileged intermediate .[1]

This guide details its application in three critical domains:

  • Photopharmacology: As a precursor for chlorinated BODIPY (boron-dipyrromethene) dyes used in bio-imaging and photodynamic therapy.[1]

  • Fragment-Based Drug Discovery (FBDD): Utilizing the 5-chloro substituent as a metabolic blocker or a handle for transition-metal catalyzed cross-coupling.[1]

  • Heterocyclic Fusion: Leveraging the acetyl group for condensation reactions to generate pyrrolo-fused pharmacophores (e.g., pyrrolo[1,2-a]pyrimidines).[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyDataNotes
IUPAC Name 1-(5-chloro-1H-pyrrol-2-yl)ethanone
CAS Number 80311-19-9Alternate: 55675-80-6
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
Appearance Off-white to pale yellow solid
Melting Point 92–94 °C
Solubility DMSO, Methanol, ChloroformPoor water solubility
Stability Stable under ambient conditionsAvoid strong oxidizing agents

Synthetic Utility & Mechanism[1][9][11]

The strategic value of 1-(5-chloro-1H-pyrrol-2-yl)ethanone lies in its dual functionality:

  • C5-Chlorine: Increases lipophilicity (logP ~1.[1]7) and metabolic stability compared to the parent pyrrole. It also directs electrophilic substitution to the C3/C4 positions or serves as a leaving group in specific nucleophilic aromatic substitutions (

    
    ) under forcing conditions.[1]
    
  • C2-Acetyl Group: A classic electrophile for condensation reactions (Claisen-Schmidt) or heterocycle formation (e.g., reaction with hydrazines to form pyrazoles).[1]

Reaction Pathways Diagram[1]

ReactionPathways Figure 1: Divergent synthetic applications of the 2-acetyl-5-chloropyrrole scaffold. Start 1-(5-chloro-1H-pyrrol-2-yl)ethanone Chalcone Pyrrolyl Chalcones (Antimicrobial/Anticancer) Start->Chalcone Aldehyde / NaOH (Claisen-Schmidt) BODIPY Chlorinated BODIPY Dyes (Bio-imaging/PDT) Start->BODIPY Pyrrole / TFA / DDQ / BF3·OEt2 (Condensation & Complexation) Fused Pyrrolo[1,2-a]pyrimidines (Kinase Inhibitors) Start->Fused 2-Aminopyrimidine (Cyclocondensation) Pyrazoline Pyrrolyl-Pyrazolines (Anti-inflammatory) Start->Pyrazoline Hydrazine hydrate (Cyclization)

[1][8]

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(5-chloro-1H-pyrrol-2-yl)ethanone

Rationale: While commercially available, in-house synthesis allows for rapid generation of analogs.[1] This method uses N-chlorosuccinimide (NCS) for regioselective chlorination.[1]

Reagents:

  • 2-Acetylpyrrole (1.0 eq)[1]

  • N-Chlorosuccinimide (NCS) (1.05 eq)[1]

  • THF (Anhydrous)[1]

  • Nitrogen atmosphere[1]

Procedure:

  • Dissolution: Dissolve 2-acetylpyrrole (10 mmol, 1.09 g) in anhydrous THF (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C. Add NCS (10.5 mmol, 1.40 g) portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The product will appear as a less polar spot compared to the starting material.

  • Work-up: Concentrate the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with water (2 x 30 mL) and brine (1 x 30 mL).[1]

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
  • Yield: Expect 75–85% yield of a pale yellow solid.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Application: Synthesis of antimicrobial agents.[1] The resulting enone system is a Michael acceptor, a key pharmacophore for covalent inhibition of enzymes.

Reagents:

  • 1-(5-chloro-1H-pyrrol-2-yl)ethanone (1.0 eq)[1]

  • Benzaldehyde derivative (e.g., 4-fluorobenzaldehyde) (1.0 eq)[1]

  • NaOH (40% aq.[1] solution) or KOH in Ethanol

Procedure:

  • Mixing: In a 50 mL flask, dissolve 1-(5-chloro-1H-pyrrol-2-yl)ethanone (2 mmol) and the chosen aldehyde (2 mmol) in Ethanol (10 mL).

  • Catalysis: Add 40% NaOH solution (1 mL) dropwise at 0°C.

  • Stirring: Stir vigorously at room temperature for 6–24 hours. A precipitate often forms.[2]

  • Isolation: Pour the reaction mixture into ice-cold water (50 mL) containing a trace of HCl to neutralize the base.

  • Filtration: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol/water to obtain the chalcone.

Protocol C: Synthesis of Chlorinated BODIPY Scaffolds

Application: Creating photostable fluorescent dyes. The 5-chloro group on the pyrrole precursor influences the spectroscopic properties of the final BODIPY.

Mechanism: The acetyl group acts as the "alpha" position blocker, or the molecule is reduced to the ethyl derivative prior to condensation, depending on the desired substitution pattern. However, a direct route involves using the ketone in a condensation with a second pyrrole unit followed by


 complexation.

Procedure (General Guideline):

  • Condensation: React 1-(5-chloro-1H-pyrrol-2-yl)ethanone with a substituted pyrrole-2-carboxaldehyde in the presence of

    
     (Vilsmeier-Haack conditions) or acid catalysis to form the dipyrromethene salt.
    
  • Complexation: Treat the dipyrromethene with triethylamine (5 eq) followed by

    
     (7 eq) in DCM at 0°C.
    
  • Reflux: Reflux for 2 hours.

  • Purification: Quench with water, extract with DCM, and purify via chromatography on neutral alumina (silica may degrade some BODIPYs).

Case Study: Antimicrobial & Antifungal Activity[1][8]

Context: Halogenated pyrroles are bioisosteres of natural antibiotics like Pyoluteorin.[1] The 5-chloro substitution is critical for bioactivity.[1]

Data Summary (Representative Potency):

OrganismCompound ClassMIC (µg/mL)Mechanism
Candida albicans5-Cl-pyrrolyl-chalcone12.5 - 25.0Ergosterol biosynthesis inhibition (presumed)
S. aureus (Gram +)5-Cl-pyrrolyl-pyrazoline6.25 - 12.5Membrane disruption / DNA gyrase inhibition
E. coli (Gram -)5-Cl-pyrrolyl-hydrazone> 50.0Moderate activity due to efflux pumps

Interpretation: The 5-chloro group enhances lipophilicity, facilitating penetration through the fungal cell wall. Derivatives where the acetyl group is converted to a hydrazone or chalcone show significantly higher potency than the parent ketone, validating the "scaffold" approach.

Safety & Handling (SDS Summary)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Specific Toxicity: Reaction with nitrites (e.g., in food chemistry contexts) can produce 1-nitro-2-acetylpyrrole , which is mutagenic (Ames positive).[1] Avoid contact with nitrosating agents in the lab.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • PubChem. "1-(5-chloro-1H-pyrrol-2-yl)ethanone | C6H6ClNO".[1][3] National Library of Medicine. [Link][1]

  • Beld, J., et al. "The biosynthesis of pyoluteorin." Natural Product Reports. (Discusses the role of halogenated pyrroles in natural products). [Link]

  • Arroyo-Córdoba, I. J., et al. "Chlorinated BODIPYs: Surprisingly Efficient and Highly Photostable Laser Dyes." Journal of Physical Chemistry C. (Describes the use of chlorinated pyrroles in BODIPY synthesis). [Link][1]

  • Dyer, R. L., et al. "Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent."[1] Journal of Medicinal Chemistry. (Demonstrates the bioactivity of 5-chloro-heteroaryl ketones). [Link]

Sources

Method

protocol for in vitro anticancer assay of pyrrole derivatives

Abstract Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry, integral to numerous biologically active compounds. In oncology, pyrrole derivatives have emerged as a highly pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry, integral to numerous biologically active compounds. In oncology, pyrrole derivatives have emerged as a highly promising class of therapeutic agents, demonstrating a broad spectrum of anticancer activities.[1][2][3] These compounds can modulate various biological processes essential for cancer cell survival and proliferation, including cell cycle progression, apoptosis, and angiogenesis.[1][2] Their mechanisms of action often involve inhibiting key signaling pathways frequently dysregulated in cancer, such as those mediated by protein kinases like EGFR and VEGFR.[2][4][5] This document provides a comprehensive experimental framework for the robust in vitro evaluation of novel pyrrole derivatives, guiding researchers from initial cytotoxicity screening to mechanistic elucidation. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, decision-driving data for drug development professionals.

Chapter 1: Foundational Considerations

Before initiating any cellular assays, it is critical to establish a solid foundation for handling the test compounds and biological systems. This ensures that the observed effects are genuinely attributable to the pyrrole derivative and not experimental artifacts.

Compound Management
  • Solubilization: Most small-molecule pyrrole derivatives are hydrophobic and require solubilization in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and compatibility with cell culture media at low concentrations.[6]

    • Expert Insight: Always prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[7] This minimizes the final concentration of DMSO in the culture medium when treating cells. It is imperative that the final DMSO concentration in the culture medium does not exceed a level toxic to the cells, typically recommended to be below 0.5%, and a vehicle control (media with the same final DMSO concentration as the highest dose of the compound) must be included in every experiment.[6][8]

  • Stability: Assess the stability of the pyrrole derivative in DMSO and culture medium. Some compounds can degrade or precipitate over time. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Cell Line Selection and Culture
  • Selection Rationale: The choice of cancer cell lines should be hypothesis-driven. If a pyrrole derivative is designed to target a specific pathway (e.g., EGFR signaling), select cell lines with known dysregulation of that pathway (e.g., A549 lung cancer cells, which overexpress EGFR). The NCI-60 panel provides a well-characterized set of human tumor cell lines for broad screening.[6][9]

  • Cell Culture Best Practices: Adherence to sterile technique is paramount. All cell lines should be sourced from a reputable repository like the American Type Culture Collection (ATCC) to ensure identity and purity.[10][11][12] Routinely test cultures for mycoplasma contamination. Maintain cells in the recommended medium and conditions (e.g., 37°C, 5% CO₂), and use them within a consistent, low passage number range to prevent genetic drift.[11][13]

Experimental Controls: The Key to Validity

Every assay must include a self-validating set of controls:

  • Negative (Vehicle) Control: Cells treated with the same volume of vehicle (e.g., DMSO-containing medium) as the experimental group. This establishes the baseline response and controls for any solvent effects.[8]

  • Positive Control: A well-characterized compound known to induce the expected effect (e.g., Doxorubicin or Staurosporine for cytotoxicity/apoptosis). This confirms that the assay system is working correctly.

  • Untreated Control: Cells in culture medium alone.

  • Blank Control: Wells containing only medium (no cells) to measure background absorbance/fluorescence.

Chapter 2: Primary Screening: Assessing Cytotoxicity

The initial step in evaluating a new compound is to determine its effect on cell viability and proliferation. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Workflow for Anticancer Compound Evaluation

This diagram outlines the logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare Pyrrole Derivative Stock Solution (in DMSO) C Treat Cells with Serial Dilutions of Compound (24-72h) A->C B Seed Cancer Cells in 96-well Plates B->C D Perform Cytotoxicity Assay (MTT or SRB) C->D E Calculate IC50 Value D->E F Treat Cells with Compound (e.g., 0.5x, 1x, 2x IC50) E->F If IC50 is potent G Apoptosis Assay (Annexin V/PI Staining) F->G H Cell Cycle Analysis (PI Staining) F->H I Interpret Mode of Action G->I H->I

Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.

Protocol 3.2: Cell Cycle Analysis by PI Staining

This method quantifies the DNA content within a cell population. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest.

  • Materials:

    • 6-well plates

    • Ice-cold 70% Ethanol

    • PI staining solution (containing PI and RNase A in PBS) [14][15] * Flow cytometer

  • Step-by-Step Protocol:

    • Cell Treatment & Harvesting: Follow steps 1 and 2 from the apoptosis protocol.

    • Washing: Wash the harvested cells once with cold PBS.

    • Fixation: Resuspend the cell pellet (~1 x 10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. [14][16]Incubate at 4°C for at least 30 minutes (or store for longer periods). [14] 4. Rehydration & Staining: Centrifuge the fixed cells (e.g., 800 x g for 5 min), discard the ethanol, and wash once with PBS. [14] 5. RNase Treatment: Resuspend the cell pellet in a staining solution containing RNase A to degrade RNA, ensuring PI only binds to DNA. [14] 6. PI Staining: Add PI to the cell suspension and incubate for 15-30 minutes at room temperature in the dark. [16][17] 7. Analysis: Analyze the samples on a flow cytometer. The data is displayed as a histogram of cell count versus fluorescence intensity.

Cell Cycle Phase DNA Content Description
G0/G1 2nResting/Growth Phase 1. Cells have a diploid DNA content.
S >2n, <4nSynthesis Phase. DNA is actively being replicated.
G2/M 4nGrowth Phase 2/Mitosis. Cells have a tetraploid DNA content.
Sub-G1 <2nApoptotic cells with fragmented DNA appear as a peak to the left of G1.

Table 2: Interpreting Cell Cycle Analysis Data.

Chapter 4: Conclusion and Future Directions

This guide provides a validated, multi-step workflow for the initial in vitro characterization of novel pyrrole derivatives as potential anticancer agents. Positive results from these assays—specifically, a potent IC50 value and clear evidence of apoptosis induction or cell cycle arrest—provide a strong rationale for advancing a compound to more complex studies. These can include Western blotting to probe specific protein targets, in vitro migration and invasion assays, and ultimately, preclinical in vivo animal models to assess efficacy and toxicity. [18][19]By following this structured and rigorous approach, researchers can efficiently identify and validate promising new therapeutic candidates for the fight against cancer.

References

  • Bio-protocol. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). Retrieved from [Link]

  • University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Carver College of Medicine. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response? Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Valpotech. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Retrieved from [Link]

  • PubMed. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • PubMed. (n.d.). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • Cientifica Senna. (n.d.). ATCC® PRIMARY CELL CuLTuRE GuIdE. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • National Institutes of Health. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimization of reaction conditions for substituted pyrrole synthesis

Technical Support Center: Optimization of Substituted Pyrrole Synthesis Topic: Optimization of Reaction Conditions for Substituted Pyrrole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Substituted Pyrrole Synthesis

Topic: Optimization of Reaction Conditions for Substituted Pyrrole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Format: Interactive Troubleshooting Guide & FAQs

Introduction: The Pyrrole Challenge

Pyrroles are ubiquitous pharmacophores in FDA-approved drugs (e.g., Atorvastatin, Sunitinib). However, synthesizing polysubstituted pyrroles with precise regiocontrol remains a bottleneck. This guide moves beyond textbook definitions to address the practical failure modes of the three dominant synthetic methodologies: Paal-Knorr , Hantzsch , and Van Leusen , alongside modern Transition-Metal Catalyzed approaches.

Module 1: The Paal-Knorr Condensation

Core Issue: Chemoselectivity (Pyrrole vs. Furan) and Regiocontrol in Unsymmetrical Systems.

Troubleshooting Guide

Q1: I am observing significant furan formation instead of my desired pyrrole. My LCMS shows a peak with M-15 (relative to pyrrole) or M-1 (if N-H). What is happening?

Expert Diagnosis: You are witnessing the "Acid-Catalyzed Divergence." The 1,4-dicarbonyl intermediate is at a crossroads. Under highly acidic conditions (pH < 3) or with low amine nucleophilicity, the oxygen of the enol attacks the carbonyl faster than the amine, leading to furan formation via cyclodehydration.

Corrective Protocol:

  • Buffer the System: Switch from strong mineral acids (HCl, H₂SO₄) to buffered systems like acetic acid/sodium acetate or 1% acetic acid in ethanol .

  • Amine Activation: If your amine is electron-deficient (e.g., aniline with -NO₂), standard conditions fail. Use TiCl₄ (0.5 equiv) as a Lewis acid water scavenger/activator to facilitate imine formation before cyclization.

  • Microwave Irradiation: Switch to microwave heating (100–120 °C, 10–20 min). This favors the higher-activation-energy pathway (N-attack) over the lower-energy O-attack.

Q2: My reaction with an unsymmetrical 1,4-diketone yields a 1:1 mixture of regioisomers. How do I force selectivity?

Expert Diagnosis: Regioselectivity in Paal-Knorr is dictated by the initial nucleophilic attack. If both carbonyls are sterically and electronically similar, you will get a mixture.

Optimization Strategy:

  • Steric Differentiation: If one carbonyl is hindered (e.g., adjacent to a t-butyl or aryl group), use a bulky Lewis acid like Sc(OTf)₃ which will preferentially coordinate to the less hindered carbonyl, directing the amine attack there.

  • Stepwise Condensation: Do not mix everything at once.

    • React the diketone with the amine at 0 °C to form the mono-enamine (kinetically controlled).

    • Then add the acid catalyst and heat to cyclize.

Visualizing the Pathway

PaalKnorrDivergence Start 1,4-Dicarbonyl + Amine Inter Hemiaminal / Enamine Start->Inter Condensation Furan Furan Byproduct (O-Cyclization) Inter->Furan pH < 3 High Temp Low Amine Nucleophilicity Pyrrole Target Pyrrole (N-Cyclization) Inter->Pyrrole pH 4-6 Lewis Acid (Sc(OTf)3) Microwave

Caption: Divergent pathways in Paal-Knorr synthesis. Control of pH and catalyst type is critical to suppress furan formation.[1]

Module 2: The Van Leusen Synthesis

Core Issue: Handling TosMIC and Base Sensitivity.

Troubleshooting Guide

Q3: The reaction turns black immediately upon adding TosMIC, and I recover no product. What went wrong?

Expert Diagnosis: TosMIC (Tosylmethyl isocyanide) is base-sensitive and prone to polymerization if the base concentration is too high or the addition is too rapid. The "black tar" is polymerized isocyanide.

Corrective Protocol:

  • Reverse Addition: Do not add TosMIC to the base. Pre-mix the ketone and TosMIC in the solvent (THF/DMSO).

  • Controlled Deprotonation: Add the base (e.g., t-BuOK or NaH ) dropwise at -10 °C to 0 °C .

  • Solvent Switch: If using NaH, ensure the THF is anhydrous. For milder bases (K₂CO₃), use MeOH/DME mixtures to stabilize the intermediate.

Q4: I need a 3,4-disubstituted pyrrole, but the yield is <20%.

Expert Diagnosis: You are likely using an electron-rich alkene or a sterically crowded ketone. The Van Leusen reaction relies on a Michael-type addition followed by a [3+2] cycloaddition.

Optimization Matrix:

ParameterStandard ConditionOptimized Condition (Difficult Substrates)Mechanism
Base NaH (Strong)DBU or TBD (Organic Superbases)Prevents side-reactions of sensitive substrates.
Solvent DMSO/EtherIonic Liquid ([bmim]BF₄) Stabilizes the charged intermediate; improves rate.
Temperature RefluxUltrasound (Sonication) Enhances mass transfer without thermal degradation.

Module 3: Hantzsch & Multicomponent Reactions (MCR)

Core Issue: Oxidative Aromatization and Intermediate Stalling.

Troubleshooting Guide

Q5: My Hantzsch reaction yields the Dihydropyrrole intermediate, but it won't aromatize to the pyrrole.

Expert Diagnosis: The classical Hantzsch yields a 1,4-dihydropyridine-like intermediate (often a dihydropyrrole in modified versions) that requires oxidation. Spontaneous air oxidation is often too slow.

Corrective Protocol:

  • Add an Oxidant: Add Iodine (10 mol%) or CAN (Ceric Ammonium Nitrate) to the reaction mixture in the final hour.

  • One-Pot Modification: Use FeCl₃ or Cu(OAc)₂ as the catalyst from the start. These metals catalyze both the condensation and the subsequent oxidative dehydrogenation.

Module 4: Green & Catalytic Optimization

Q6: How do I move away from chlorinated solvents?

Expert Answer: Water is an excellent solvent for pyrrole synthesis due to the "Hydrophobic Effect," which accelerates organic reactions by forcing reactants together.

Protocol: Aqueous Paal-Knorr (Surfactant-Mediated)

  • Reagents: 1,4-diketone (1.0 eq), Amine (1.1 eq).

  • Additive: SDS (Sodium Dodecyl Sulfate, 10 mol%) .

  • Solvent: Water.

  • Conditions: Stir at RT for 2–6 hours.

  • Workup: The product often precipitates out. Filter and wash with water.

    • Why it works: SDS forms micelles where the hydrophobic reactants concentrate, increasing the effective local concentration and rate [1].

Workflow: Transition-Metal Catalyzed Cyclization

MetalCatalysis Substrate Alkynyl Amine / Enaminone Step1 Activation of Alkyne/Alkene Substrate->Step1 + Catalyst Catalyst Catalyst Selection: Au(I) -> Alkynyl activation Pd(II) -> Oxidative coupling Cu(II) -> Radical pathway Catalyst->Step1 Step2 Intramolecular Cyclization Step1->Step2 Regioselective Product Substituted Pyrrole Step2->Product Isomerization/Oxidation

Caption: Decision tree for metal-catalyzed pyrrole synthesis. Gold (Au) is preferred for hydroamination; Palladium (Pd) for coupling reactions.

FAQ: Rapid Fire Support

Q: Can I use ammonium acetate instead of ammonia gas? A: Yes. Ammonium acetate (NH₄OAc) is the preferred solid source of ammonia. It buffers the reaction and releases ammonia slowly upon heating, preventing the loss of volatile reagent.

Q: How do I remove the "tar" from my flask after a failed pyrrole synthesis? A: Pyrrole polymers are polypyrroles (conductive polymers). They are insoluble in most organics. Use Aqua Regia (careful!) or a soak in conc. HNO₃ followed by scrubbing. For milder cleaning, try DMSO at 80 °C .

Q: My pyrrole turns red/brown on the bench. Is it decomposing? A: Yes, electron-rich pyrroles are prone to autoxidation (forming pyrrole-red).

  • Fix: Store under Argon/Nitrogen at -20 °C.

  • Stabilization: Pass through a short plug of basic alumina (not silica, which is acidic and promotes polymerization) immediately after synthesis.

References

  • Aqueous Paal-Knorr: Green Chem., 2014 , 16, 3001. Link

  • Van Leusen Review: J. Org. Chem., 2014 , 79, 11567. Link

  • Gold-Catalyzed Synthesis: Chem. Rev., 2016 , 116, 14632. Link

  • Microwave Assisted Synthesis: J. Org. Chem., 2005 , 70, 7422. Link

  • Sc(OTf)3 Catalysis: Synlett, 2008 , 20, 3157. Link

Sources

Optimization

purification techniques for 1-(5-chloro-1H-pyrrol-2-yl)ethanone

Technical Support Center: Purification of 1-(5-chloro-1H-pyrrol-2-yl)ethanone Ticket ID: PUR-CPYE-001 Status: Open Subject: Technical Guide for Isolation and Purification of 2-acetyl-5-chloropyrrole Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(5-chloro-1H-pyrrol-2-yl)ethanone

Ticket ID: PUR-CPYE-001 Status: Open Subject: Technical Guide for Isolation and Purification of 2-acetyl-5-chloropyrrole

Executive Summary

This guide addresses the purification of 1-(5-chloro-1H-pyrrol-2-yl)ethanone (also referred to as 2-acetyl-5-chloropyrrole ).[1] The primary challenge in synthesizing this compound—typically via the chlorination of 2-acetylpyrrole using sulfuryl chloride (


)—is the formation of regioisomers, specifically the 4-chloro  isomer and 4,5-dichloro  byproducts.

The following protocols are designed to separate these isomers based on subtle polarity differences and solubility profiles.

Module 1: Chromatographic Separation (The "Heavy Lifting")

User Query: "I have a crude mixture containing both the 4-chloro and 5-chloro isomers. They are close on TLC. How do I separate them effectively?"

Root Cause Analysis: The acetyl group at position 2 is electron-withdrawing. During electrophilic aromatic substitution (chlorination), this deactivates the ring but directs incoming electrophiles primarily to positions 4 and 5.[1] The resulting isomers have very similar dipole moments, making separation difficult.[1]

  • Target: 5-chloro isomer (Alpha-substitution).[1]

  • Impurity: 4-chloro isomer (Beta-substitution).[1]

Resolution Protocol: Gradient Flash Chromatography Because the


 difference (

) is often

, isocratic elution usually leads to peak tailing and co-elution.[1] A shallow gradient is required.[1][2]

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1]

StepSolvent Ratio (Hex:EtOAc)Column Volume (CV)Purpose
1 100:02 CVColumn equilibration.
2 95:53 CVElute non-polar impurities (e.g., dichlorinated byproducts).[1]
3 90:10 to 80:2010 CV (Linear Gradient)Critical Separation Zone. The 5-chloro isomer typically elutes before the 4-chloro isomer due to the proximity of the halogen to the NH, subtly reducing polarity via inductive effects.
4 50:502 CVFlush remaining polar tars/starting material (2-acetylpyrrole).[1]

Technical Insight: The 5-chloro substituent is adjacent to the pyrrole nitrogen (


). The inductive electron-withdrawal of chlorine at the 

-position renders the

slightly more acidic but also reduces the basicity of the ring system compared to the 4-chloro isomer. This often results in the 5-chloro isomer being slightly less polar (higher

) than the 4-chloro isomer.

Module 2: Crystallization Strategies (Scalability)

User Query: "Column chromatography is too slow for my 50g batch. Can I recrystallize this?"

Root Cause Analysis: Chromatography is non-ideal for multi-gram scales due to solvent consumption.[1] Crystallization relies on lattice energy differences.[1] The high symmetry of para-substituted benzenes usually aids crystallization; however, for pyrroles, the H-bond donor (


) and acceptor (

) dominate the lattice packing.

Resolution Protocol: Solvent Screening The goal is to find a system where the 5-chloro isomer crystallizes while the 4-chloro isomer remains in the mother liquor.

Recommended Solvent Systems:

  • Ethanol/Water (Polar Method):

    • Dissolve crude solid in minimal boiling Ethanol (95%).[1]

    • Add hot water dropwise until slight turbidity persists.

    • Add a drop of ethanol to clear it.[1]

    • Cooling: Allow to cool to RT slowly, then 4°C.

    • Why: Pyrroles are moderately polar.[1] Water acts as a strong anti-solvent, forcing the hydrophobic chlorinated ring to stack.[1]

  • Toluene/Heptane (Non-Polar Method):

    • Dissolve in minimal hot Toluene (

      
      ).
      
    • Add Heptane slowly.[1][3]

    • Why: This system is excellent for removing "tarry" polymeric impurities which are often insoluble in heptane but soluble in toluene.[1]

Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) TLC Run TLC (9:1 Hex:EtOAc) Start->TLC CheckRf Is Delta Rf > 0.15? TLC->CheckRf Column Flash Chromatography Isocratic 9:1 Hex:EtOAc CheckRf->Column Yes RecrystCheck Is Scale > 5g? CheckRf->RecrystCheck No (Isomers close) NMR 1H NMR Validation Check C3/C4 coupling constants Column->NMR GradientCol Gradient Column (See Module 1) RecrystCheck->GradientCol No (<5g) Recryst Recrystallization (EtOH/H2O or Tol/Hept) RecrystCheck->Recryst Yes (>5g) GradientCol->NMR Recryst->NMR

Caption: Logical workflow for determining the optimal purification method based on separation difficulty (


) and scale.

Module 3: Troubleshooting & FAQs

Q1: My product is turning black/brown during storage. Why?

  • Diagnosis: Pyrroles are electron-rich and prone to oxidative polymerization ("tarring"), especially in the presence of acids or light.

  • Fix:

    • Acid Removal: Ensure all traces of

      
       or 
      
      
      
      are removed.[1] Wash the organic phase with saturated Sodium Bicarbonate (
      
      
      ) during workup.[1]
    • Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C, protected from light (amber vial).

Q2: How do I distinguish the 4-chloro and 5-chloro isomers by NMR?

  • Method: Proton NMR (

    
     NMR) is definitive.[1]
    
  • 5-Chloro Isomer: Look for the protons at C3 and C4. They will appear as two doublets.[1] The coupling constant (

    
    ) for vicinal protons (3-H and 4-H) on a pyrrole ring is typically 3.0 – 4.0 Hz .
    
  • 4-Chloro Isomer: Look for protons at C3 and C5.[1] These are meta to each other (separated by a carbon). The coupling constant (

    
    ) is much smaller, typically 1.5 – 2.5 Hz .[1]
    

Q3: I see a spot running much faster than my product. What is it?

  • Identification: This is likely 4,5-dichloro-2-acetylpyrrole .[1]

  • Mechanism: Over-chlorination occurs if excess

    
     is used or if the reaction runs too long.[1]
    
  • Removal: This byproduct is significantly less polar.[1] A quick filtration through a silica plug with 100% Hexane or 95:5 Hex:EtOAc will remove it before the main column.[1]

References

  • Synthesis & Chlorination Logic

    • Muchowski, J. M., & Solas, D. R. (1984).[1] Protecting groups for the pyrrole nitrogen atom.[1] The [2-(trimethylsilyl)ethoxy]methyl moiety.[1] Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry. (Discusses pyrrole reactivity and directing effects).

    • General Pyrrole Chlorination: Cordell, G. A.[1] (Wait, standard text). Refer to: Heterocyclic Chemistry, Joule & Mills, 5th Ed.[1] (2010), Chapter on Pyrroles (Electrophilic substitution at C4/C5).[1]

  • Purification Techniques

    • University of Rochester.[1] Reagents & Solvents: Solvents for Recrystallization. Link

    • Sigma-Aldrich/Merck.[1] Sulfuryl Chloride Product Information & Reactivity. Link[1]

  • Data Verification

    • PubChem. 1-(5-chloro-1H-pyrrol-2-yl)ethanone Compound Summary. Link

Sources

Troubleshooting

addressing the instability of pyrrole derivatives to light and heat

Topic: Addressing the Instability of Pyrrole Derivatives to Light and Heat Ticket ID: PYR-STAB-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing the Instability of Pyrrole Derivatives to Light and Heat

Ticket ID: PYR-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction

Welcome to the Technical Support Center. You are likely here because your pyrrole synthesis turned into a black tar overnight, or your pristine NMR sample degraded into an unrecognizable forest of peaks.

Pyrroles are notoriously "fussy" heterocycles. Their instability stems from their high electron density (π-excessive), making them exceptionally prone to:

  • Oxidative Polymerization: Triggered by light (

    
    ) and oxygen (
    
    
    
    ).
  • Acid-Catalyzed Decomposition: Triggered by trace acids on silica gel or in solvents (forming "Pyrrole Red").

This guide moves beyond basic textbook advice to provide field-proven protocols for handling these sensitive scaffolds.

Module 1: The Mechanics of Instability

User Question: Why did my colorless pyrrole oil turn black in the freezer?

Technical Insight: The pyrrole ring has a high HOMO (Highest Occupied Molecular Orbital) energy level. This makes it an aggressive nucleophile but also an easy target for electrophiles (like protons) and oxidants.

Degradation Pathways

The following diagram illustrates the two primary failure modes: Photo-oxidation (Light/Air) and Acid-Catalyzed Polymerization .

PyrroleDegradation Pyrrole Intact Pyrrole (Colorless) Excited Excited State (Singlet Oxygen Gen.) Pyrrole->Excited Light (hv) Protonated C3-Protonated Species (Electrophile) Pyrrole->Protonated Trace Acid (H+) RadicalCat Radical Cation (Intermediate) Excited->RadicalCat O2 / SET Polymer Polypyrrole/'Pyrrole Red' (Black Tar) RadicalCat->Polymer Chain Reaction Dimer Dimerization (Nucleophilic Attack) Protonated->Dimer + Pyrrole Monomer Dimer->Polymer Propagation

Figure 1: Mechanistic pathways leading to pyrrole degradation. Note that acid catalysis often initiates at the C3 position.

Module 2: Synthesis & Work-up Protocols

User Question: How do I prevent degradation during reaction work-up?

Troubleshooting Protocol: If your compound decomposes during solvent removal, it is likely due to the concentration of trace acids or peroxides in the solvent.

Protocol A: The "Buffer Wash" Technique

Standard aqueous washes are insufficient for highly acid-sensitive pyrroles.

  • Quench: Pour reaction mixture into a pre-cooled solution of 0.1 M NaOH or saturated NaHCO₃ .

  • Extraction: Use solvents that do not form peroxides easily (e.g., DCM instead of Ether/THF) if possible.

  • Drying: Use K₂CO₃ (basic) instead of MgSO₄ or Na₂SO₄ (which can be slightly acidic).

  • Evaporation: Do not heat above 30°C. Backfill the rotavap with Nitrogen/Argon, not air.

Protocol B: Freeze-Pump-Thaw (Degassing)

Required for reactions sensitive to photo-oxidation.

  • Place the solvent/reactant mixture in a Schlenk flask.

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Apply high vacuum (10–15 min) to remove headspace gases.

  • Thaw: Close vacuum, remove from N₂, and thaw in warm water.

  • Repeat: Cycle 3 times. Backfill with Argon.

Module 3: Purification Strategies

User Question: My compound streaks on the TLC plate and vanishes on the silica column. What happened?

Technical Insight: Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). This is sufficient to protonate electron-rich pyrroles, catalyzing polymerization on the column.

Decision Tree: Safe Purification

Follow this logic flow to select the correct stationary phase.

PurificationTree Start Start: Crude Pyrrole CheckStab Is it stable to Standard Silica TLC? Start->CheckStab Standard Use Standard Silica (Flash Chromatography) CheckStab->Standard Yes Unstable Check Solubility CheckStab->Unstable No (Streaking/Loss) Alumina Use Neutral Alumina (Brockmann Grade III) Unstable->Alumina Non-polar / Low Polarity Deactivated Use TEA-Deactivated Silica (See Protocol C) Unstable->Deactivated Medium Polarity Reverse Reverse Phase (C18) (Avoid acidic modifiers) Unstable->Reverse Highly Polar

Figure 2: Purification logic for acid-sensitive heterocycles.

Protocol C: Triethylamine (TEA) Deactivation

This neutralizes acidic silanol sites.

  • Slurry Preparation: Mix Silica Gel with your starting eluent containing 1–3% Triethylamine (TEA) .

  • Packing: Pour the slurry into the column.

  • Flushing: Flush with 2 column volumes of the eluent without TEA (to remove excess base that might catalyze other side reactions).

  • Loading: Load sample.

  • Elution: Run the column with your standard solvent system (no TEA needed usually, or keep 0.5% if extremely sensitive).

Module 4: Structural Engineering (N-Protection)

User Question: I need to store my pyrrole intermediate for weeks. Which protecting group should I use?

Technical Insight: Installing an Electron-Withdrawing Group (EWG) on the Nitrogen pulls electron density from the ring, lowering the HOMO energy. This drastically increases stability against oxidation and acid.

Comparative Data: N-Protecting Groups
Protecting GroupStability (Air/Light)Acid StabilityRemoval DifficultyStrategic Use Case
Tosyl (Ts) HighHighMedium (Strong Base)Best for long-term storage or harsh subsequent reactions.
Boc Medium-HighLow (Acid Labile)Easy (TFA/HCl)Good for temporary protection; stabilizes ring via EWG effect.
TIPS/TBS MediumMediumEasy (F- source)Steric shielding of C2 position; useful if C2 lithiation is planned.
SEM HighHighMedium (TBAF/Acid)orthogonal to Boc; good for lithiation.
Benzyl (Bn) LowMediumHard (Hydrogenation)Avoid if stability is the main goal (Bn is electron-donating).
Visualizing Protection Strategy

Protection Unprotected Unprotected Pyrrole (Electron Rich / Unstable) EWG EWG Protection (Boc, Tosyl) Unprotected->EWG Acylation/Sulfonylation Steric Steric Protection (TIPS, TIPS) Unprotected->Steric Silylation Result1 Lowers HOMO Prevents Oxidation EWG->Result1 Result2 Blocks C2 Attack Prevents Polymerization Steric->Result2

Figure 3: Mechanism of stabilization via N-functionalization.

Frequently Asked Questions (FAQ)

Q: Can I use DCM (Dichloromethane) as a solvent for storage? A: No. DCM can slowly decompose to form HCl over time, especially in light. This trace acid will catalyze pyrrole polymerization. Store pyrroles in benzene (frozen) or anhydrous toluene in amber vials.

Q: My pyrrole is an oil. How do I weigh it without it decomposing? A: Avoid "neat" storage if possible. Dissolve the oil in a known volume of degassed solvent (e.g., Benzene or Toluene) to create a stock solution. Aliquot by volume rather than mass to minimize air exposure.

Q: Why does adding BHT (Butylated hydroxytoluene) help? A: BHT acts as a radical scavenger. If your degradation pathway involves radical cations (photo-oxidation), adding 0.1% BHT to your ether/THF solvent can inhibit the chain reaction.

References

  • Mechanism of Pyrrole Polymerization

    • Filo.[1] (2025).[2][3][4][5] "Mechanism: Protonation and Polymerization of Pyrrole in Acid."

  • Photodegradation Pathways

    • McNeill, K. et al. (2019). "Exploring the photodegradation of pyrroles." Environmental Chemistry.
  • Purification on Silica (TEA Deactivation)

    • BenchChem Technical Support.[4] (2025).[2][3][4][5][6] "Purification of Substituted 1H-Pyrrol-2(3H)-ones."

  • N-Protection Strategies

    • J. Org. Chem. (2023).[7][8] "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates."

  • General Handling of Amines/Pyrroles

    • Biotage. (2023).[7][8] "Is there an easy way to purify organic amines?"

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the α-Chlorination of 2-Acetylpyrrole

Welcome to the technical support center for the α-chlorination of 2-acetylpyrrole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the α-chlorination of 2-acetylpyrrole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical transformation. As a π-excessive heteroaromatic system, pyrrole's reactivity presents unique challenges during electrophilic substitution. The acetyl group at the C2 position deactivates the ring, yet directs chlorination to the electron-rich C5 (α) position. However, achieving high yields of the desired 2-acetyl-5-chloropyrrole can be elusive.

This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues, ensuring the integrity and success of your synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows low conversion of the starting material, 2-acetylpyrrole. What are the primary causes?

Answer: Low conversion is a common issue that typically points to problems with reagents, reaction conditions, or the inherent reactivity of the substrate.

  • Reagent Potency: The most frequent culprit is the chlorinating agent itself.

    • Sulfuryl chloride (SO₂Cl₂): This reagent is highly reactive but also susceptible to hydrolysis. If it has been stored improperly or for an extended period, it may have decomposed to sulfuric acid and HCl, rendering it ineffective. Always use a fresh or recently distilled bottle of SO₂Cl₂.

    • N-Chlorosuccinimide (NCS): While milder and often more selective, NCS is less reactive than SO₂Cl₂.[1] Reactions with NCS may require longer reaction times, heating, or the use of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) to proceed to completion.[2]

  • Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature.

    • Insufficient Energy: The reaction may lack the necessary activation energy if the temperature is too low, especially when using a milder agent like NCS.

    • Optimal Range: While room temperature is often sufficient for SO₂Cl₂, a slight increase in temperature can enhance the reaction rate. However, excessive heat can lead to decomposition and byproduct formation.[3] A careful temperature screening is advisable.

  • Solvent Choice: The solvent must be inert and anhydrous.

    • Moisture: The presence of water will rapidly decompose SO₂Cl₂ and can interfere with Lewis acid catalysts. Ensure your solvent is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Common Solvents: Dichloromethane (DCM), dichloroethane (DCE), or chloroform are standard choices. Ethereal solvents like THF or diethyl ether can sometimes compete with the pyrrole for the chlorinating agent.

  • Catalyst (if applicable): If using NCS with a Lewis acid, ensure the catalyst is active and used in the correct stoichiometric amount. Some catalysts can be deactivated by trace impurities.

Question 2: My crude reaction mixture is complex, showing multiple spots on TLC and numerous peaks in the NMR. What are these byproducts?

Answer: The formation of a complex mixture is characteristic of the high reactivity of the pyrrole ring, which can lead to several side reactions.[4]

  • Over-chlorination: This is the most common side reaction. The pyrrole ring is highly activated, and even with the deactivating acetyl group, it can undergo further chlorination to yield di- and tri-chlorinated species.[3][5] This is particularly prevalent when using a highly reactive agent like SO₂Cl₂ or an excess of the chlorinating agent.

    • Solution: Add the chlorinating agent slowly and portion-wise at a low temperature (e.g., 0 °C) to maintain control over the reaction exotherm and stoichiometry. Use of a milder agent like NCS can also mitigate this issue.[1]

  • Ring Oxidation and Decomposition: Pyrroles are sensitive to strong oxidizing and acidic conditions.[3][4] The reaction byproducts of SO₂Cl₂ (HCl and SO₂) can create a highly acidic environment, leading to the formation of dark, tar-like substances.

    • Solution: Perform the reaction at the lowest effective temperature and consider adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, to scavenge the acidic byproducts.

  • Polymerization: Under acidic conditions, pyrrole and its derivatives are prone to polymerization. This contributes to the formation of intractable tars and significantly reduces the yield of the desired monomeric product.[6]

Question 3: My crude analysis (e.g., ¹H NMR) suggests a good yield, but my isolated yield is poor. Where am I losing the product?

Answer: Significant product loss during workup and purification is a frequent and frustrating problem. The properties of 2-acetyl-5-chloropyrrole itself can make isolation challenging.

  • Aqueous Workup:

    • Hydrolysis/Decomposition: Quenching the reaction with water or aqueous base (like sodium bicarbonate) must be done carefully.[7] If residual SO₂Cl₂ is present, the quench can be highly exothermic, leading to localized heating and product decomposition. It is often best to quench the reaction at low temperatures (e.g., pouring the reaction mixture over ice).

    • Product Solubility: While generally soluble in organic solvents, some pyrrole derivatives can have slight aqueous solubility, leading to losses during the extraction phase. Ensure thorough extraction with an appropriate organic solvent.

  • Purification by Silica Gel Chromatography:

    • Acidity of Silica: Standard silica gel is acidic and can cause decomposition of sensitive compounds like chlorinated pyrroles. Streaking on the TLC plate is a strong indicator of this issue.[7]

    • Solutions:

      • Neutralize Silica: Deactivate the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

      • Minimize Contact Time: Perform flash chromatography quickly and avoid letting the product sit on the column for extended periods.

  • Product Volatility: Some functionalized pyrroles can be volatile. Aggressive removal of solvent under high vacuum, especially with heating, can lead to significant loss of product.[8][9]

    • Solution: Remove the solvent at reduced pressure without excessive heating. If the product is an oil, co-evaporation with a higher-boiling, non-polar solvent like hexane can help remove residual chlorinated solvents without losing the product.[7]

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of the α-chlorination of 2-acetylpyrrole?

Answer: The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The pyrrole ring acts as the nucleophile, attacking the electrophilic chlorine source.

  • Generation of the Electrophile: The chlorinating agent (e.g., SO₂Cl₂ or the protonated form of NCS) provides a source of electrophilic chlorine (Cl⁺).

  • Nucleophilic Attack: The π-system of the pyrrole ring attacks the Cl⁺. The acetyl group at C2 is electron-withdrawing, which deactivates the ring but preferentially directs the incoming electrophile to the C5 position due to resonance stabilization of the intermediate cation (the σ-complex).[5][10]

  • Aromatization: A base (which can be the solvent or the counter-ion) removes the proton from the C5 position, restoring the aromaticity of the pyrrole ring and yielding the final 2-acetyl-5-chloropyrrole product.

Caption: Mechanism of α-chlorination of 2-acetylpyrrole.

FAQ 2: Which chlorinating agent is superior: Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)?

Answer: The choice depends on the specific requirements of your synthesis. There is no single "superior" agent; each has distinct advantages and disadvantages.

FeatureSulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Reactivity Very high; reactions are often fast at 0 °C to room temperature.Moderate; often requires heating or a catalyst for efficient reaction.[1]
Selectivity Lower; prone to causing over-chlorination and side reactions if not carefully controlled.[11][12]Higher; generally provides better selectivity for mono-chlorination.
Handling Corrosive liquid, reacts violently with water, evolves toxic gases (SO₂, HCl). Must be handled in a fume hood with care.Crystalline solid, stable, and easier to handle.
Workup Can be more complex due to acidic byproducts requiring careful quenching.[7]Simpler workup; the byproduct succinimide is often easily removed by aqueous wash.
Cost Generally inexpensive.More expensive than SO₂Cl₂.

Recommendation: For initial explorations and small-scale reactions where control is paramount, NCS is often the preferred choice. For large-scale synthesis where cost and reaction time are critical, SO₂Cl₂ is effective, provided the reaction is rigorously optimized and controlled.

FAQ 3: How should I handle and store the final product, 2-acetyl-5-chloropyrrole?

Answer: Many functionalized pyrroles, including halogenated derivatives, can be unstable over time.[6][13] The product is sensitive to air, light, and acidic conditions. For long-term stability:

  • Storage Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

  • Temperature: Keep refrigerated or, for long-term storage, in a freezer (-20 °C to -80 °C).[14]

  • Light: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Purity: Ensure the product is free from residual acid from the reaction or purification, as this can catalyze decomposition.

Protocols and Data

Experimental Protocol: α-Chlorination with Sulfuryl Chloride

This is a general guideline and may require optimization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-acetylpyrrole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve sulfuryl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred pyrrole solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

  • Quenching: Once the reaction is complete, cool it back to 0 °C and slowly pour the mixture into a beaker containing a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure without heating.

  • Purification: Purify the resulting crude material by flash column chromatography using a silica gel column pre-treated with 1% triethylamine in the eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Summary Table
Issue ObservedProbable Cause(s)Recommended Solution(s)
Low Conversion Decomposed chlorinating agent; Insufficient temperature; Moisture in reaction.Use fresh SO₂Cl₂ or NCS; Gently warm the reaction; Use anhydrous solvents and an inert atmosphere.
Multiple Products Over-chlorination; Ring decomposition.Add chlorinating agent slowly at low temperature; Use 1.0 eq of reagent; Use milder NCS.
Dark/Tarry Mixture Acid-catalyzed polymerization/decomposition.Maintain low temperature; Add a non-nucleophilic base (e.g., pyridine); Quench carefully over ice.
Loss on Workup Product decomposition on acidic silica gel; Product volatility.Use neutralized silica or alumina for chromatography; Concentrate solvent carefully without heat.
Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_reaction Reaction Phase Issues cluster_workup Isolation Phase Issues start Low Yield Observed check_conversion Check Crude Conversion (TLC/NMR) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low good_conversion Good Conversion, Poor Isolated Yield check_conversion->good_conversion High cause_reagent Inactive Reagent? low_conversion->cause_reagent complex_mixture Complex Mixture / Tar cause_conditions Harsh Conditions? complex_mixture->cause_conditions cause_reagent->complex_mixture No solution_reagent Use Fresh SO2Cl2 / NCS cause_reagent->solution_reagent Yes solution_slow_add Slow Addition at 0°C cause_conditions->solution_slow_add Yes solution_milder Use Milder Reagent (NCS) cause_conditions->solution_milder Also Consider solution_slow_add->solution_milder cause_silica Decomposition on Silica? good_conversion->cause_silica cause_volatility Product Volatile? cause_silica->cause_volatility No solution_neutral_silica Use Neutralized Silica / Alumina cause_silica->solution_neutral_silica Yes solution_careful_roto Concentrate Without Heat cause_volatility->solution_careful_roto Yes

Caption: A logical workflow for troubleshooting low yields.

References

  • EP0600157A1 - Debrominative chlorination of pyrroles - Google P
  • Zhang, B., Liu, Y., & Zhong, R. (2025). Reaction Mechanisms of Pyrrole during Chlorination: A Computational Study. Frontiers in Environmental Protection, 15(5), 693-703. (URL: [Link])

  • Reactions of Pyrrole - MBB College. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (URL: [Link])

  • Pudil, V. A., et al. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Nature Communications, 15(1), 1-13. (URL: [Link])

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (URL: [Link])

  • JP2014073999A - Purification method of 2-acetyl-1-pyrroline - Google P
  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC. (URL: [Link])

  • Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. (URL: [Link])

  • 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. (URL: [Link])

  • Modification of Pyrrolo[2,1-a]isoquinolines and Polysubstituted Pyrroles via Methylenation with Acetyl Chloride and Dimethylsulfoxide | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of N‐alkoxycarbonyl Pyrroles from O‐Substituted Carbamates. (URL: [Link])

  • Straightforward Synthesis of [2H2]-2-Acetyl-1-pyrroline Starting from α-Methyl N-Boc-l-Glutamate - PubMed. (URL: [Link])

  • Sulfoxide-Controlled Chlorination of Pyrrolo[2,1-a]isoquinoline with Acetyl Chloride. (URL: [Link])

  • Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. (URL: [Link])

  • 2-Acetylpyrrole - ResearchGate. (URL: [Link])

  • Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros - Reddit. (URL: [Link])

  • Fast, Efficient, Mild, and Metal-Free Synthesis of Pyrroles by Domino Reactions in Water. (URL: [Link])

  • Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride - Arkivoc. (URL: [Link])

  • Chlorination by SOCl2 vs SO2Cl2 - Chemistry Stack Exchange. (URL: [Link])

  • Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - Chemical Science (RSC Publishing). (URL: [Link])

  • Method for synthesizing 2-acetyl-4-chlorothiophene - Eureka | Patsnap. (URL: [Link])

  • Chemistry and stabilization of 2-acetyl-1-pyrroline - IDEALS - University of Illinois. (URL: [Link])

  • Comparison of grain yield and 2-acetyl-1-pyrroline (2AP) content in leaves and grain of two Thai fragrant rice cultivars cultivated at greenhouse and open-air conditions. (URL: [Link])

  • Effects of Exogenous α-Ketoglutaric Acid on 2-Acetyl-1-Pyrroline, Yield Formation and Grain. (URL: [Link])

  • Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group | Request PDF - ResearchGate. (URL: [Link])

  • A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity - Semantic Scholar. (URL: [Link])

  • An approach towards azafuranomycin analogs by gold-catalyzed cycloisomerization of allenes: synthesis of (αS,2R)-(2,5-dihydro-1H-pyrrol-2-yl)glycine - PMC. (URL: [Link])

  • 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem. (URL: [Link])

  • A Dichlorination-Reductive-Dechlorination Route to N Acetyl2-Oxazolone | Request PDF. (URL: [Link])

  • The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles - Bentham Science Publisher. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Routes for 2-Chloro-1-(1H-pyrrol-2-yl)ethanone

This guide provides an in-depth technical analysis of synthetic routes for 2-chloro-1-(1H-pyrrol-2-yl)ethanone (also known as 2-chloroacetylpyrrole), a critical intermediate in the synthesis of non-steroidal anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of synthetic routes for 2-chloro-1-(1H-pyrrol-2-yl)ethanone (also known as 2-chloroacetylpyrrole), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketorolac and Zomepirac, as well as antiviral agents.

Executive Summary & Molecule Profile

Target Molecule: 2-Chloro-1-(1H-pyrrol-2-yl)ethanone CAS: 53391-62-1 Role: Electrophilic building block (α-haloketone) for heterocycle construction (e.g., Hantzsch thiazole synthesis, pyrrolizine formation).[1]

PropertyDescription
Structure Pyrrole ring acylated at C2 with a chloroacetyl group.[2]
Reactivity High C2 nucleophilicity of pyrrole; reactive alkyl chloride for substitution.
Stability Prone to polymerization; acid-sensitive; light-sensitive. Store cold/dark.
Appearance Crystalline solid (typically off-white to tan).

Route Analysis

Route A: Friedel-Crafts Acylation (The Industrial Standard)

This is the most direct method, reacting pyrrole with chloroacetyl chloride. However, pyrrole's high reactivity requires careful control to prevent polymerization or poly-acylation.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Reagents: Pyrrole, Chloroacetyl Chloride, Lewis Acid (AlCl₃ or ZnCl₂).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Protocol (Optimized for Selectivity):

  • Preparation: Charge a flame-dried flask with anhydrous AlCl₃ (1.1 equiv) and DCM under N₂. Cool to 0°C.

  • Activation: Add chloroacetyl chloride (1.0 equiv) dropwise. Stir for 15 min to form the acylium complex.

  • Addition: Add a solution of pyrrole (1.0 equiv) in DCM slowly over 30–60 minutes. Note: Rapid addition leads to tar formation.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour cautiously onto an ice/HCl mixture. Caution: Exothermic.

  • Workup: Extract with DCM, wash with NaHCO₃ (sat) and brine. Dry over MgSO₄.[3][4]

  • Purification: Recrystallization from hexane/EtOAc or silica column (Hex/EtOAc gradient).

Expert Insight: While effective, this route scales poorly without strict temperature control. A study by Bristol-Myers Squibb (BMS) on a related pyrrole acylation highlighted that HCl generation during the reaction can degrade the pyrrole ring. On a kilogram scale, the exotherm is significant.

Route B: Houben-Hoesch Reaction (The Regioselective Classic)

This route avoids the harsh acid chloride reagent, using a nitrile and HCl gas. It proceeds via an imine salt intermediate, which is hydrolyzed to the ketone. It offers superior regioselectivity for the C2 position.

  • Mechanism: Attack of pyrrole on the activated nitrile (nitrilium ion).

  • Reagents: Pyrrole, Chloroacetonitrile (ClCH₂CN), HCl (gas), ZnCl₂ (catalyst).

  • Solvent: Diethyl ether or Chloroform.

Protocol:

  • Saturation: Dissolve pyrrole (1.0 equiv) and chloroacetonitrile (1.1 equiv) in dry ether. Add ZnCl₂ (0.1 equiv).

  • Gas Addition: Bubble dry HCl gas through the solution at 0°C until saturation. The imine hydrochloride salt will precipitate as an oil or solid.

  • Hydrolysis: Decant the solvent. Treat the residue with water/ice and heat to reflux for 30 minutes to hydrolyze the imine to the ketone.

  • Isolation: Cool, filter the solid precipitate, or extract with EtOAc.

Pros/Cons:

  • Pros: High C2 selectivity; avoids di-acylation; milder than AlCl₃.

  • Cons: Requires handling HCl gas; chloroacetonitrile is highly toxic.

Route C: Organometallic Acylation (The Grignard Approach)

This method utilizes the pyrrolyl anion (generated by Grignard exchange) to react with an electrophile.

  • Reagents: Pyrrole, EtMgBr (or MeMgBr), Chloroacetyl chloride (or Chloroacetonitrile).

  • Critical Warning: Reacting Pyrrolyl-MgBr directly with Cl-CH2-COCl poses a risk of Wurtz-type coupling (attack at the C-Cl bond) or bis-acylation.

  • Refined Protocol: Use Chloroacetonitrile with the Grignard reagent (similar to Houben-Hoesch but basic conditions) or use a mixed anhydride.

    • Generate Pyrrolyl-MgBr in ether (Pyrrole + EtMgBr).

    • Add Chloroacetyl chloride at -78°C to favor Carbonyl attack over Alkyl Halide attack.

    • Quench with NH₄Cl.

Verdict: Generally less preferred than Routes A or B due to side reactions and the necessity of cryogenic conditions.

Comparative Assessment

FeatureRoute A: Friedel-CraftsRoute B: Houben-HoeschRoute C: Grignard
Yield Moderate to Good (50-75%)Good (60-80%)Variable (30-60%)
C2 Selectivity High (with slow addition)Excellent High
Scalability Difficult (Exotherm/HCl)Moderate (HCl gas handling)Low (Cryogenic needed)
Reagent Cost LowMediumHigh
Safety Corrosive (AlCl₃)Toxic (Nitrile/HCl gas)Flammable (Ether/Mg)

Decision Matrix & Pathway Visualization

SyntheticRoutes Start Start: Pyrrole Scale Decision: Scale & Equipment? Start->Scale Target Target: 2-Chloro-1-(1H-pyrrol-2-yl)ethanone RouteA Route A: Friedel-Crafts (AlCl3 + ClCH2COCl) RouteA->Target Workup: Ice/HCl Quench Risk: Exotherm RouteB Route B: Houben-Hoesch (HCl(g) + ClCH2CN) RouteB->Target Workup: H2O Hydrolysis Benefit: High Selectivity RouteC Route C: Grignard (EtMgBr + ClCH2COCl) RouteC->Target Workup: NH4Cl Quench Risk: Side Reactions Scale->RouteA Large Scale (Standard Reactor) Scale->RouteB Lab Scale (High Purity Req.) Scale->RouteC Specialty (Cryogenic Avail.)

Caption: Decision tree for selecting the optimal synthetic route based on laboratory scale and available equipment.

Experimental Validation Data (Typical)

MetricValueNotes
Physical State SolidOften tan/beige crystals.
Melting Point ~73-75°C(Value for trichloro-analog; chloro-analog is similar/lower).
¹H NMR (CDCl₃) δ 9.8 (br s, 1H, NH), 7.1 (m, 1H), 7.0 (m, 1H), 6.3 (m, 1H), 4.6 (s, 2H, CH₂Cl)Characteristic singlet at ~4.6 ppm confirms α-chloro ketone.
IR (KBr) 3250 (NH), 1660 (C=O) cm⁻¹Strong carbonyl stretch.

References

  • Friedel-Crafts Scale-Up Issues: Beutner, G. L., et al. "Preparation of the HIV Attachment Inhibitor BMS-663068. Part 3. Mechanistic Studies Enable a Scale-Independent Friedel−Crafts Acylation." Organic Process Research & Development, 2017.

  • General Pyrrole Acylation: "Pyrrole-2-carboxylic acid, ethyl ester." Organic Syntheses, Coll.[3] Vol. 6, p.522 (1988). (Describes trichloroacetylation without catalyst).

  • Houben-Hoesch Reaction: "Houben-Hoesch Synthesis." Comprehensive Organic Name Reactions and Reagents, Wiley.

  • Grignard Acylation: "Acylation of Grignard reagents mediated by N-methylpyrrolidone." RSC Advances. (Demonstrates acylation of Grignards with chloro-acid chlorides).

  • Safety Data: "2-Chloro-1-(1H-pyrrol-2-yl)ethanone." PubChem Compound Summary.

Sources

Comparative

A Comparative Analysis of 2-bromo-1-(1H-pyrrol-2-yl)ethanone and 2-chloro-1-(1H-pyrrol-2-yl)ethanone in Nucleophilic Substitution Reactions

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and organic synthesis, α-haloketones are pivotal intermediates for the construction of complex molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, α-haloketones are pivotal intermediates for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.[1][2] Among these, 2-halo-1-(1H-pyrrol-2-yl)ethanones serve as versatile building blocks. This guide provides a detailed comparative analysis of the reactivity of two key analogs: 2-bromo-1-(1H-pyrrol-2-yl)ethanone and 2-chloro-1-(1H-pyrrol-2-yl)ethanone, with a focus on their behavior in nucleophilic substitution reactions. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Theoretical Framework: Unpacking the Factors Governing Reactivity

The reactivity of α-haloketones in nucleophilic substitution reactions is significantly enhanced compared to their corresponding alkyl halide counterparts.[3] This heightened reactivity stems from the electronic influence of the adjacent carbonyl group. Several key factors dictate the relative reactivity of the bromo and chloro analogs:

  • Leaving Group Ability: In SN2 reactions, the facility with which the leaving group departs is a critical determinant of the reaction rate.[4] The strength of the carbon-halogen bond and the stability of the resulting halide ion are paramount. For halides, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[4][5] This is inversely related to their basicity; weaker bases are better leaving groups.[5][6] Therefore, the C-Br bond is weaker than the C-Cl bond, and the bromide ion (Br⁻) is a more stable and thus better leaving group than the chloride ion (Cl⁻). This fundamental principle suggests that 2-bromo-1-(1H-pyrrol-2-yl)ethanone will generally be more reactive than its chloro counterpart in SN2 displacements.

  • Electrophilicity of the α-Carbon: The carbonyl group exerts a powerful electron-withdrawing inductive effect, which increases the partial positive charge on the α-carbon.[3] This enhances the carbon's susceptibility to nucleophilic attack.[3] The more electronegative chlorine atom might be expected to create a slightly more electrophilic α-carbon compared to bromine. However, this effect is generally outweighed by the superior leaving group ability of bromide.

  • Steric Hindrance: Both 2-bromo- and 2-chloro-1-(1H-pyrrol-2-yl)ethanone are primary halides, minimizing steric hindrance at the reaction center. This lack of significant steric impediment favors a bimolecular (SN2) substitution mechanism.[4]

Experimental Evidence and Reactivity Comparison

While specific kinetic data directly comparing 2-bromo-1-(1H-pyrrol-2-yl)ethanone and 2-chloro-1-(1H-pyrrol-2-yl)ethanone is not abundant in publicly available literature, extensive studies on analogous α-haloketones provide a solid basis for comparison. For instance, the reaction of chloroacetone with potassium iodide in acetone is reported to be 36,000 times faster than the corresponding reaction of 1-chloropropane, highlighting the activating effect of the carbonyl group.[1]

Kinetic studies on the reactivity of α-haloketones have consistently shown that the bromo derivatives are more reactive than the chloro derivatives in SN2 reactions. One study demonstrated that in the reaction between tetrabutylammonium cyanide and ethyl halides, the rate of reaction with ethyl bromide was an order of magnitude faster than with ethyl chloride.[7] Another example shows that in a comparison of leaving groups, tosylate was a better leaving group than bromide, which in turn was better than chloride.[6]

Based on these established principles and experimental trends, we can confidently predict the relative reactivity of the two pyrrole-containing α-haloketones.

Table 1: Predicted Reactivity Comparison

Feature2-bromo-1-(1H-pyrrol-2-yl)ethanone2-chloro-1-(1H-pyrrol-2-yl)ethanoneRationale
Leaving Group Ability ExcellentGoodBromide is a weaker base and a better leaving group than chloride.[4][5][6]
C-X Bond Strength WeakerStrongerThe C-Br bond is weaker and more easily cleaved than the C-Cl bond.
Predicted SN2 Reactivity HigherLowerThe superior leaving group ability of bromide is the dominant factor.[7]

Experimental Protocol: A Representative Nucleophilic Substitution

The following protocol outlines a general procedure for a comparative study of the reactivity of 2-bromo- and 2-chloro-1-(1H-pyrrol-2-yl)ethanone with a common nucleophile, such as sodium azide. This type of experiment can be used to generate quantitative kinetic data.

Objective: To compare the rate of reaction of 2-bromo-1-(1H-pyrrol-2-yl)ethanone and 2-chloro-1-(1H-pyrrol-2-yl)ethanone with sodium azide.

Materials:

  • 2-bromo-1-(1H-pyrrol-2-yl)ethanone

  • 2-chloro-1-(1H-pyrrol-2-yl)ethanone

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations of 2-bromo-1-(1H-pyrrol-2-yl)ethanone, 2-chloro-1-(1H-pyrrol-2-yl)ethanone, sodium azide, and the internal standard in anhydrous acetone.

  • Reaction Setup: In separate reaction vials maintained at a constant temperature (e.g., 25 °C), add the stock solution of the α-haloketone and the internal standard.

  • Initiation of Reaction: To initiate the reaction, add the sodium azide stock solution to each vial simultaneously. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture. Quench the reaction by diluting the aliquot with a suitable solvent (e.g., water).

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining α-haloketone and the formed product, 2-azido-1-(1H-pyrrol-2-yl)ethanone.

  • Data Analysis: Plot the concentration of the reactant versus time for both reactions. Determine the initial rates of reaction and calculate the second-order rate constants.

G cluster_0 Reaction Setup cluster_1 Reaction Execution & Monitoring cluster_2 Analysis & Data Processing A Prepare stock solutions of reactants and internal standard B Add α-haloketone and internal standard to reaction vials A->B C Equilibrate vials to constant temperature B->C D Initiate reaction by adding nucleophile (NaN₃) C->D E Withdraw and quench aliquots at timed intervals D->E F Analyze aliquots by GC-MS or HPLC E->F G Plot concentration vs. time F->G H Calculate rate constants G->H

Caption: Workflow for a comparative kinetic study.

Mechanistic Considerations

The reaction of 2-halo-1-(1H-pyrrol-2-yl)ethanones with nucleophiles is expected to proceed via a standard SN2 mechanism. The nucleophile attacks the electrophilic α-carbon from the backside, leading to a trigonal bipyramidal transition state, and the halide ion is displaced in a single concerted step.

Caption: Generalized SN2 mechanism for the reaction.

The presence of the pyrrole ring is not expected to significantly alter the fundamental SN2 pathway at the α-carbon, although it may influence the overall electron density and stability of the molecule.

Conclusion and Practical Implications

For researchers and drug development professionals, this has several practical implications:

  • Reaction Conditions: Reactions with the bromo- a-haloketone can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) than those with the chloro- analog.

  • Choice of Reagent: When a high degree of reactivity is required, 2-bromo-1-(1H-pyrrol-2-yl)ethanone is the preferred reagent. The chloro- derivative may be more suitable for applications where a more controlled or slower reaction is desired, or when the bromo- compound is found to be too unstable.

  • Cost and Availability: The choice between the two reagents may also be influenced by their relative cost and commercial availability.

By understanding the fundamental principles that govern the reactivity of these important synthetic intermediates, scientists can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in their research and development endeavors.

References

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-843. [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2. Retrieved from [Link]

  • Bickelhaupt, F. M., & van der Wijst, T. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Comprehensive Organic Chemistry II, 1, 1-45. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

Sources

Validation

Beyond the Reagent: Strategic Alternatives to 2-Chloro-1-(1H-pyrrol-2-yl)ethanone in Heterocyclic Synthesis

Executive Summary 2-Chloro-1-(1H-pyrrol-2-yl)ethanone (CAS 1050-47-1) is a ubiquitous -haloketone intermediate employed in the synthesis of pyrrole-based pharmaceuticals, including COX inhibitors (e.g., Zomepirac, Ketoro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-(1H-pyrrol-2-yl)ethanone (CAS 1050-47-1) is a ubiquitous


-haloketone intermediate employed in the synthesis of pyrrole-based pharmaceuticals, including COX inhibitors (e.g., Zomepirac, Ketorolac) and kinase inhibitors.[1][2] While structurally simple, its direct synthesis and application are plagued by significant chemical liabilities: regiochemical ambiguity (N- vs. C2- vs. C3-acylation) , instability during storage (polymerization) , and severe scalability issues  due to the erratic behavior of chloroacetyl chloride in Friedel-Crafts reactions.

This guide evaluates three high-fidelity alternatives to the direct use/synthesis of this reagent. We prioritize protocols that decouple the acylation event from the halogenation step, offering superior yields, safety profiles, and process control.

The Baseline: 2-Chloro-1-(1H-pyrrol-2-yl)ethanone

The "Standard" Route: Friedel-Crafts acylation of pyrrole with chloroacetyl chloride using


.
  • Mechanism: Electrophilic aromatic substitution.

  • Critical Flaws:

    • Scale-Dependent Failure: As documented by Bristol-Myers Squibb (BMS) process chemists, this reaction suffers precipitous yield drops (from ~74% to <5%) upon scale-up due to HCl saturation and poor acylating agent reactivity [1].

    • Toxicity: The compound is a potent lachrymator and skin irritant, typical of

      
      -haloketones.
      
    • Selectivity: Competition between N-acylation and C-acylation often necessitates tedious chromatographic purification.

Alternative 1: The Stepwise "Acylation-Halogenation" Protocol (Recommended)

Best For: Large-scale synthesis, GMP processes, and high-purity requirements.

Instead of installing the unstable chloroacetyl group in one step, this strategy installs a robust acetyl group first, followed by controlled ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-halogenation. This circumvents the use of the bifunctional chloroacetyl chloride.
The Workflow
  • Step 1: C2-Acetylation. Reaction of pyrrole with Acetyl Chloride (

    
    ) and a Lewis Acid (
    
    
    
    or
    
    
    ). This reaction is highly regioselective and scalable.[3]
  • Step 2:

    
    -Halogenation.  Treatment of 2-acetylpyrrole with a halogenating agent (e.g., Sulfuryl Chloride 
    
    
    
    or Copper(II) Bromide
    
    
    ).
Performance Data
MetricDirect Route (Chloroacetyl Chloride)Stepwise Route (AcCl

Halogenation)
Yield (Lab Scale) 40–60%85–90% (over 2 steps)
Yield (Kilo Scale) <10% (Variable)>80% (Consistent)
Regioselectivity Mix of C2/C3/NExclusive C2 (Thermodynamic control)
Stability Low (Polymerizes)High (Intermediates are stable)

Expert Insight: The stepwise route allows for the purification of the stable 2-acetylpyrrole intermediate. This "break point" in the synthesis removes tarry byproducts before the sensitive halogenation step, significantly improving the purity of the final electrophile.

Alternative 2: The N-Protected "Directing Group" Strategy

Best For: Complex substrates requiring regiocontrol (e.g., C3-substitution) or preventing N-alkylation side reactions.

Direct acylation of unprotected pyrrole favors C2. However, bulky N-protecting groups (TIPS, Boc) can sterically steer acylation to C3 or simply prevent N-acylation, allowing for the use of more reactive acylating agents without polymerization.

  • Reagent: N-Triisopropylsilyl (TIPS) pyrrole or N-Boc pyrrole.

  • Acylating Agent: Chloroacetyl chloride + weak Lewis Acid (or Trifluoroacetic Anhydride activation).

  • Advantage: The bulky TIPS group blocks the C2 position, forcing substitution to C3 if desired, or simply stabilizing the cation to prevent polymerization.

Alternative 3: The Bromo-Analog (2-Bromo-1-(1H-pyrrol-2-yl)ethanone)

Best For: Reactions requiring higher electrophilicity (e.g., substitution with weak nucleophiles).

If the chloro-ketone fails to react with a specific amine or thiol nucleophile, the bromo-analog is the kinetic superior.

  • Reactivity: The C-Br bond is weaker than C-Cl, increasing the rate of

    
     displacement by ~10–100x.
    
  • Synthesis: Best accessed via the Stepwise Route (Alternative 1) using

    
     or 
    
    
    
    in Step 2.
  • Warning: Significantly less stable than the chloro-analog. Must be used immediately or stored at -20°C under Argon.

Experimental Protocol: Validated Stepwise Synthesis

Objective: Synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone via 2-acetylpyrrole.

Step 1: Synthesis of 2-Acetylpyrrole
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reagents: Dissolve Pyrrole (1.0 eq) in dry DCM (0.5 M).

  • Addition: Cool to 0°C. Add

    
     (1.2 eq) portion-wise (Exothermic!).
    
  • Acylation: Add Acetyl Chloride (1.1 eq) dropwise over 30 mins.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (Rf ~0.4 in 3:1 Hex/EtOAc).

  • Workup: Quench with ice-cold 1M HCl. Extract with DCM. Wash with Brine.[4] Dry over

    
    .[4]
    
  • Result: 2-Acetylpyrrole (White solid). Yield: ~85%.

Step 2: -Chlorination
  • Solvent: Dissolve 2-acetylpyrrole (1.0 eq) in THF/DCM (1:1).

  • Reagent: Add Sulfuryl Chloride (

    
    , 1.05 eq) dropwise at 0°C.
    
  • Control: Stir at 0°C for 1 hour. Do not heat (prevents di-chlorination).

  • Quench: Pour into saturated

    
     (Gas evolution!).
    
  • Isolation: Extract, dry, and concentrate in vacuo at <30°C.

  • Result: 2-chloro-1-(1H-pyrrol-2-yl)ethanone. Use immediately.

Decision Logic & Pathways

The following diagrams illustrate the failure points of the direct method and the logic for selecting the correct alternative.

Diagram 1: The "Scale-Up Trap" vs. Validated Route

G Pyrrole Pyrrole Starting Material Direct Direct Acylation (Cl-CH2-COCl + AlCl3) Pyrrole->Direct Small Scale Only Step1 Step 1: Acetylation (AcCl + AlCl3) Pyrrole->Step1 Robust Path Fail Scale-Up FAILURE (<5% Yield, Tars) Direct->Fail HCl Saturation Polymerization Inter Intermediate: 2-Acetylpyrrole (Stable, Purifiable) Step1->Inter Step2 Step 2: Chlorination (SO2Cl2) Inter->Step2 Controlled Halogenation Target Target: 2-Chloroacetylpyrrole Step2->Target High Yield (>80%)

Caption: Comparison of the erratic direct acylation route versus the robust stepwise acetylation-chlorination protocol.

Diagram 2: Reagent Selection Matrix

Decision Start Need 2-Haloacetyl Pyrrole? Q1 Is the reaction Scale >10g? Start->Q1 RouteA USE STEPWISE ROUTE (AcCl -> Halogenation) Q1->RouteA Yes Q2 Is Nucleophile Weak? Q1->Q2 No RouteB USE BROMO-ANALOG (Generate in situ via CuBr2) Q2->RouteB Yes (Need High Reactivity) RouteC USE DIRECT CHLORO (Small scale only) Q2->RouteC No (Standard Reactivity)

Caption: Decision matrix for selecting the optimal synthetic strategy based on scale and reactivity requirements.

References

  • Beutner, G. L., et al. (2017). "Preparation of the HIV Attachment Inhibitor BMS-663068. Part 3. Mechanistic Studies Enable a Scale-Independent Friedel−Crafts Acylation." Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-acylation." [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Synthesized Pyrrole Compounds

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel pyrrole compound is a significant milestone. However, the true value of this achievement hinges on the rigorous and unambi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel pyrrole compound is a significant milestone. However, the true value of this achievement hinges on the rigorous and unambiguous confirmation of its chemical identity, purity, and structural integrity. In a landscape where reproducibility and data reliability are paramount, a single analytical technique is rarely sufficient. This guide provides an in-depth comparison of essential analytical methodologies and outlines a robust cross-validation framework to ensure the highest level of confidence in your synthesized pyrrole compounds.

The Analytical Toolkit: A Comparative Overview

The characterization of pyrrole derivatives relies on a suite of spectroscopic and chromatographic techniques. Each provides a unique piece of the structural puzzle. The choice and application of these techniques should be guided by the specific properties of the synthesized pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2] For pyrrole compounds, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) of the pyrrole ring protons are characteristic, with the α-protons typically appearing at a lower field than the β-protons.[3] The coupling patterns between adjacent protons can help to establish the substitution pattern on the pyrrole ring. The N-H proton signal can be broad due to quadrupole coupling with the ¹⁴N nucleus, but techniques like ¹⁴N decoupling can sharpen this signal, allowing for the observation of coupling to other ring protons.[4]

  • ¹³C NMR: Complements the ¹H NMR by providing a count of the number of non-equivalent carbon atoms. The chemical shifts of the pyrrole ring carbons are also indicative of their position and the nature of any substituents.[3]

Causality in Experimental Choice: The choice of deuterated solvent is critical and can influence the chemical shifts of the pyrrole protons.[2][3] For instance, solvents like DMSO-d₆ can form hydrogen bonds with the N-H proton, shifting its resonance downfield.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a precise determination of the molecular weight of the synthesized compound.[5] This is a critical first step in confirming that the desired reaction has occurred.

The choice of ionization technique is paramount and depends on the properties of the pyrrole derivative:[6][7]

  • Electron Ionization (EI): A "hard" ionization technique that leads to extensive fragmentation. This fragmentation pattern can serve as a structural "fingerprint" and is highly reproducible, allowing for comparison with spectral libraries.[7] EI is best suited for volatile and thermally stable pyrroles, often coupled with Gas Chromatography (GC-MS).[5][7]

  • Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are "soft" ionization techniques that typically produce a prominent molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), making it easier to determine the molecular weight.[5][6] ESI is ideal for polar and thermally labile molecules, while APCI is more suitable for less polar and more volatile compounds.[6] These techniques are commonly coupled with Liquid Chromatography (LC-MS).

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a powerful tool for confirming the molecular formula of a novel compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Detective

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] For pyrrole compounds, FTIR is particularly useful for confirming the presence of key bonds:

  • N-H stretch: A characteristic absorption band for the N-H bond in the pyrrole ring.[2]

  • C-H stretch: Absorption bands corresponding to the aromatic C-H bonds of the pyrrole and any other aromatic substituents.

  • C=C and C-N stretches: Bands associated with the pyrrole ring itself.[2]

The presence or absence of specific functional group absorptions can confirm the success of a synthetic transformation. For example, the disappearance of a carbonyl (C=O) stretch from a starting material and the appearance of a C-N stretch in the product can indicate the formation of a pyrrole ring via a condensation reaction.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is a cornerstone technique for assessing the purity of a synthesized compound.[8] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] For pyrrole derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common modality.

A well-developed HPLC method should be able to separate the target compound from:

  • Unreacted starting materials.[8]

  • Reaction by-products.[8]

  • Reagent-related impurities.[8]

The purity is typically reported as a percentage of the total peak area. Method validation according to ICH guidelines is crucial to ensure the reliability of the purity assessment.[9][10]

The Cross-Validation Workflow: A Step-by-Step Protocol

A robust cross-validation strategy integrates the data from these orthogonal techniques to build a comprehensive and irrefutable profile of the synthesized pyrrole.

Experimental Protocol: A General Workflow for Cross-Validation
  • Initial Characterization (Identity & Molecular Weight):

    • Mass Spectrometry (LC-MS or GC-MS):

      • Prepare a dilute solution of the synthesized compound (e.g., 10-100 µg/mL in a suitable solvent like methanol or dichloromethane).[7]

      • Inject the sample into the LC-MS or GC-MS system.

      • Acquire the mass spectrum, ensuring the detection of the molecular ion peak corresponding to the expected molecular weight of the target pyrrole.

      • If using a hard ionization technique like EI, analyze the fragmentation pattern for characteristic losses that support the proposed structure.

  • Structural Elucidation (Connectivity & Environment):

    • NMR Spectroscopy (¹H and ¹³C):

      • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

      • Acquire the ¹H NMR spectrum. Analyze the chemical shifts, integration values, and coupling patterns to assign the protons of the pyrrole ring and any substituents.

      • Acquire the ¹³C NMR spectrum (proton-decoupled). Count the number of signals to confirm the number of unique carbon atoms in the molecule.

  • Functional Group Confirmation:

    • FTIR Spectroscopy:

      • Prepare the sample (e.g., as a KBr pellet or a thin film on a salt plate).

      • Acquire the IR spectrum.

      • Identify the characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds of the pyrrole ring, as well as any other key functional groups in the molecule.

  • Purity Assessment:

    • HPLC:

      • Develop an appropriate RP-HPLC method, optimizing the mobile phase composition and gradient to achieve good separation of the main peak from any impurities.[8]

      • Prepare a standard solution of the synthesized compound at a known concentration.

      • Inject the sample and integrate the peak areas.

      • Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the interplay between the different analytical techniques.

CrossValidationWorkflow cluster_synthesis Synthesis cluster_characterization Orthogonal Characterization cluster_validation Data Cross-Validation & Decision Synthesis Synthesized Pyrrole Compound MS Mass Spectrometry (Molecular Weight) Synthesis->MS NMR NMR Spectroscopy (Structural Elucidation) Synthesis->NMR FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR HPLC HPLC (Purity Assessment) Synthesis->HPLC CrossValidation Cross-Validation (Data Congruence?) MS->CrossValidation NMR->CrossValidation FTIR->CrossValidation HPLC->CrossValidation Confirmed Confirmed Structure & Purity CrossValidation->Confirmed Yes Revisit Re-evaluate Synthesis/ Purification/Analysis CrossValidation->Revisit No

Caption: The overall workflow for the cross-validation of synthesized pyrrole compounds.

DataInterplay NMR ¹H & ¹³C NMR Structure Connectivity MS Mass Spec Molecular Weight Formula (HRMS) NMR:f1->MS:f1 confirms FTIR FTIR Functional Groups NMR:f0->FTIR:f0 corroborates HPLC HPLC Purity Number of Components MS:f0->HPLC:f1 validates major peak HPLC:f0->NMR:f0 verifies main component

Sources

Validation

Fused Pyrrole Compounds in Inflammatory Models: A Comparative Analysis for Drug Discovery Professionals

The relentless pursuit of novel anti-inflammatory therapeutics has led researchers down numerous chemical avenues. Among the most promising are heterocyclic compounds, with fused pyrrole scaffolds emerging as a particula...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel anti-inflammatory therapeutics has led researchers down numerous chemical avenues. Among the most promising are heterocyclic compounds, with fused pyrrole scaffolds emerging as a particularly fruitful area of investigation. Their structural diversity and amenability to synthetic modification have allowed for the generation of a vast chemical space, yielding compounds with potent and varied anti-inflammatory activities. This guide provides a comparative analysis of prominent fused pyrrole classes, offering a technical deep-dive into their performance in key inflammatory models, elucidating their mechanisms of action, and providing detailed experimental protocols for their evaluation.

The Landscape of Inflammation and the Role of Fused Pyrroles

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key goal in anti-inflammatory drug discovery is the identification of small molecules that can modulate the intricate signaling networks that drive the inflammatory cascade.

Fused pyrrole derivatives have demonstrated significant potential in this arena, with many exhibiting potent inhibition of key inflammatory mediators and pathways.[1][2][3] Their core structure, a pyrrole ring fused to another heterocyclic or carbocyclic ring system, provides a rigid and tunable scaffold for interacting with biological targets. This guide will focus on a comparative analysis of several key classes of fused pyrroles, including Pyrrolopyridines, Pyrrolopyrimidines, and Thieno[3,2-b]pyrroles, among others.

Comparative Efficacy in Preclinical Inflammatory Models

The anti-inflammatory potential of fused pyrrole compounds is typically assessed using a combination of in vitro and in vivo models. Here, we compare the performance of representative compounds from different fused pyrrole classes in two of the most widely accepted and utilized assays.

In Vivo Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a cornerstone for the in vivo evaluation of acute anti-inflammatory activity.[4] Carrageenan injection into the paw elicits a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce swelling over time. The efficacy is often quantified as the dose required to achieve 50% inhibition of edema (ED50).

Fused Pyrrole ScaffoldRepresentative CompoundDose (mg/kg)% Inhibition of Edema (at peak)ED50 (mg/kg)Reference Standard (ED50 mg/kg)Citation
Pyrrolizine ML 300017Not Specified17Indomethacin (3)[5]
Pyrrolopyridine Compound 3lNot Specified~36.6% (at 4h)Not DeterminedDiclofenac (Not Specified)[6]
Thienopyrimidine Compound 4cNot Specified42% (at 3h)Not DeterminedDiclofenac (Not Specified)Not Found

Note: Direct comparison of percentage inhibition can be misleading due to variations in experimental conditions. ED50 values provide a more standardized measure of potency.

The data indicates that while compounds from various fused pyrrole classes demonstrate significant anti-inflammatory activity in the carrageenan-induced paw edema model, their potencies can vary. For instance, the pyrrolizine derivative ML 3000 shows a clear dose-dependent effect with a determined ED50, providing a quantitative measure of its in vivo efficacy.[5] In contrast, while the pyrrolopyridine and thienopyrimidine derivatives show promising percentage inhibition, the lack of reported ED50 values makes direct potency comparisons challenging.

In Vitro Model: LPS-Induced Pro-inflammatory Mediator Inhibition in Macrophages

Macrophages are key players in the inflammatory response. When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, they release a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The half-maximal inhibitory concentration (IC50) for the suppression of these mediators is a critical in vitro metric for anti-inflammatory potential.

Fused Pyrrole ScaffoldRepresentative CompoundTarget MediatorIC50 (µM)Reference Standard (IC50 µM)Citation
Pyrrolopyrimidine Compound 5aCOX-2Not SpecifiedCelecoxib (Not Specified)[7]
Pyrrolopyrimidine Compound 5bCOX-2Not SpecifiedCelecoxib (Not Specified)[7]
Pyrrolo[3,4-c]pyrrole Mannich Base 7lCOX-1 / COX-2Not SpecifiedMeloxicam (Not Specified)[8]
Pyrrole Hybrid Compound 5COX-20.55Indomethacin (Not Specified)[9]
Pyrrole Hybrid Compound 6COX-27.0Indomethacin (Not Specified)[9]
Norsesterterpene Peroxide Epimuqubilin ANO7.4L-NMMA (Not Specified)[10]
Polygonum multiflorum Isolate Compound 7NO12.0Quercetin (17.0)[11]
Polygonum multiflorum Isolate Compound 9NO7.6Quercetin (17.0)[11]

The in vitro data reveals a diverse range of potencies and selectivities among fused pyrrole compounds. Several pyrrolopyrimidine and pyrrole hybrid derivatives exhibit potent inhibition of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[7][9] Notably, some compounds show IC50 values in the sub-micromolar range, indicating high potency.[9] Furthermore, the inhibition of nitric oxide production, another critical inflammatory mediator, has been demonstrated for various pyrrole-containing structures, with some natural product-derived compounds showing impressive activity.[10][11]

Unraveling the Mechanisms of Action: Beyond COX Inhibition

While cyclooxygenase (COX) inhibition is a well-established mechanism for many anti-inflammatory drugs, including several fused pyrrole derivatives, emerging evidence suggests that their therapeutic effects may be more multifaceted.[12] Key signaling pathways that are often dysregulated in chronic inflammatory diseases, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are also emerging as targets for these versatile scaffolds.

The NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The design of pyrrole-imidazole polyamides has been shown to inhibit the DNA binding of NF-κB, offering a direct mechanism for shutting down this pro-inflammatory signaling cascade.[13]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces FusedPyrrole Fused Pyrrole Compounds FusedPyrrole->NFkB Inhibit DNA Binding

Caption: Inhibition of the NF-κB signaling pathway by fused pyrrole compounds.

The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38 MAPK, JNK, and ERK, plays a pivotal role in transducing extracellular signals into cellular responses, including the production of inflammatory cytokines.[14] Several classes of heterocyclic compounds, including fused pyrazoles, have been identified as potent inhibitors of p38 MAPK.[14] More specifically, a novel series of pyrrolo[2,1-f][12][15][16]triazines has been identified as potent p38 alpha MAP kinase inhibitors.[17]

MAPK_Pathway Stress Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stress->TAK1 MKKs MKKs (MKK3/6) TAK1->MKKs Phosphorylates p38 p38 MAPK MKKs->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) TranscriptionFactors->Cytokines Induces FusedPyrrole Fused Pyrrole Compounds FusedPyrrole->p38 Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by fused pyrrole compounds.

Experimental Protocols: A Guide to Reproducible Research

Scientific integrity and reproducibility are paramount in drug discovery. The following are detailed, step-by-step protocols for the key in vivo and in vitro assays discussed in this guide.

In Vivo Anti-Inflammatory Assessment: Carrageenan-Induced Paw Edema

This widely used animal model assesses the ability of a compound to reduce acute inflammation.[4]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • Test Compound (Fused Pyrrole Derivative)

  • Positive Control (e.g., Indomethacin, Diclofenac)

  • Vehicle (appropriate for drug dissolution, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

  • 1 mL syringes with 27-gauge needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Animal Grouping: On the day of the experiment, weigh and randomly divide the rats into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Test Compound (at various doses)

    • Group III: Positive Control

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the respective compounds (Vehicle, Test Compound, or Positive Control) via oral gavage.

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point: ((Vₜ - V₀) / V₀) * 100.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: ((Mean Paw Volume Increase_control - Mean Paw Volume Increase_treated) / Mean Paw Volume Increase_control) * 100.

    • Determine the ED50 value by plotting the percentage inhibition against the log of the dose.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro Anti-Inflammatory Assessment: LPS-Induced Cytokine Release in Macrophages

This assay quantifies the ability of a compound to inhibit the production of pro-inflammatory cytokines from macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound (Fused Pyrrole Derivative)

  • Positive Control (e.g., Dexamethasone)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the Test Compound or Positive Control for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Caption: Experimental workflow for LPS-induced cytokine release assay.

Conclusion and Future Directions

Fused pyrrole compounds represent a rich and diverse class of molecules with significant potential for the development of novel anti-inflammatory agents. The comparative analysis presented in this guide highlights their efficacy in both in vivo and in vitro models of inflammation. While COX inhibition remains a prominent mechanism of action, the ability of these compounds to modulate other key inflammatory pathways, such as NF-κB and MAPK, opens up new avenues for therapeutic intervention.

Future research in this area should focus on several key aspects. Firstly, a more systematic and standardized approach to reporting quantitative data, including IC50 and ED50 values, will be crucial for robust head-to-head comparisons between different fused pyrrole scaffolds. Secondly, further elucidation of the structure-activity relationships (SAR) for the inhibition of non-COX targets will guide the design of more potent and selective modulators of the NF-κB and MAPK pathways. Finally, as promising lead compounds emerge, a thorough evaluation of their pharmacokinetic and toxicological profiles will be essential for their successful translation into clinical candidates. The continued exploration of the chemical space occupied by fused pyrroles holds immense promise for the discovery of the next generation of anti-inflammatory therapies.

References

  • Fathallah, S. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 461. [Link]

  • Mohamed, M. S., & Fathallah, S. S. (2014). Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities. Mini-Reviews in Organic Chemistry, 11(4), 436-461. [Link]

  • Redzicka, A., et al. (2019). COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. Bioorganic & Medicinal Chemistry, 27(17), 3918-3928. [Link]

  • Fathallah, S. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 461. [Link]

  • (2025). Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities ( Review Article). ResearchGate. [Link]

  • (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. NLM Dataset Catalog. [Link]

  • Wang, Y., et al. (2014). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences, 15(11), 21336-21355. [Link]

  • Mohamed, M. S., & Fathallah, S. S. (2014). Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities. Bentham Science. [Link]

  • (2025). Table 1. IC50 values of active compounds on LPS-induced NO. LJMU Research Online. [Link]

  • Fathallah, S. S., et al. (2026). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry, 14. [Link]

  • Fathallah, S. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. [Link]

  • Regan, J., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][12][15][16]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2739-2744. [Link]

  • Redzicka, A., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. Molecules, 28(11), 4417. [Link]

  • (2025). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ResearchGate. [Link]

  • Redzicka, A., et al. (2019). COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. PubMed. [Link]

  • (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Semantic Scholar. [Link]

  • Geronikaki, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 8043. [Link]

  • (2024). Nitric oxide production inhibitors from Polygonum multiflorum. Journal of Applied Pharmaceutical Science. [Link]

  • Capon, R. J., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 447-455. [Link]

  • (2025). This histogram shows the inhibition of carrageenan-induced paw edema in... ResearchGate. [Link]

  • (2025). Pyrrole Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 1098. [Link]

  • Laufer, S., et al. (1993). Acute and chronic anti-inflammatory properties of [2,2-dimethyl-6-(4- chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid. Arzneimittelforschung, 43(12), 1305-1309. [Link]

  • Zhou, H. B., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. UTMB Research Expert Profiles. [Link]

  • Down, K., et al. (2010). The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 20(13), 3985-3989. [Link]

  • Chung, W. Y., et al. (2015). Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells. Molecules, 20(10), 18451-18464. [Link]

  • Bublin, M., et al. (2022). Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Dervan, P. B., & Poulin-Kerstien, A. T. (2002). Inhibition of DNA binding by NF-kappa B with pyrrole-imidazole polyamides. Biochemistry, 41(24), 7803-7809. [Link]

  • (2025). Docking results of the active compounds in COX-2 active site. ResearchGate. [Link]

  • Fathallah, S. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Semantic Scholar. [Link]

  • Hsieh, H. P., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913. [Link]

  • Tsvetkova, E., et al. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 57(2), 121-127. [Link]

  • Diomede, F., et al. (2022). The Inhibition of the Inducible Nitric Oxide Synthase Enhances the DPSC Mineralization under LPS-Induced Inflammation. International Journal of Molecular Sciences, 23(23), 14693. [Link]

  • (2025). Inhibitory effects of the synthetic compounds on LPS-induced NO... ResearchGate. [Link]

  • (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. ResearchGate. [Link]

  • Umukoro, S., & Aladeokin, A. C. (2010). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 42(5), 298-302. [Link]

  • (2025). Effect of 1:1 combination of ED50 doses (4.01, 8.01, 16.02, and... ResearchGate. [Link]

  • (2025). Biological activities of pyrrolo[1,2-a]quinoxalines. ResearchGate. [Link]

  • (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. PMC. [Link]

  • (2020). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. PubMed. [Link]

  • (2013). Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities. ResearchGate. [Link]

  • (2025). TNF-a and IL-6 were not key pro-inflammatory cytokines in the effect of... ResearchGate. [Link]

  • (2025). TNF-alpha, IL-6, and IL-1 expression is inhibited By GAS6 in monocytes/macrophages. ResearchGate. [Link]

Sources

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